Product packaging for Dihydropashanone(Cat. No.:CAS No. 41997-41-5)

Dihydropashanone

Katalognummer: B016698
CAS-Nummer: 41997-41-5
Molekulargewicht: 302.32 g/mol
InChI-Schlüssel: JIPRVIMCAIKNJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Dihydropashanone is a sesquiterpene derivative, a class of organic compounds frequently investigated for their diverse biological activities. This specific compound is of significant interest in natural product chemistry and phytopharmacology research. Its primary research value lies in its potential as a lead compound for exploring antimicrobial and anti-inflammatory mechanisms. As a constituent found in certain plant species, including members of the genus Valeriana, this compound serves as a critical analytical standard for the identification, quantification, and quality control of herbal extracts and complex botanical matrices. Researchers utilize this compound to study its interaction with biological targets, such as enzymes and receptors involved in oxidative stress and microbial proliferation pathways. The precise mechanism of action is an active area of investigation, with studies suggesting potential modulation of key cellular signaling cascades. Supplied with comprehensive analytical data, including HPLC chromatograms and mass spectrometry reports, our high-purity this compound ensures reliable and reproducible results in your experimental workflows, facilitating advanced studies in drug discovery and plant biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O5 B016698 Dihydropashanone CAS No. 41997-41-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPRVIMCAIKNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194804
Record name Dihydropashanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41997-41-5
Record name Dihydropashanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydropashanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydropashanone: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a dihydrochalcone derivative, has garnered significant interest within the scientific community due to its promising pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its isolation and purification from various plant species. The document consolidates quantitative data, presents detailed experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a specialized metabolite found in a select number of plant species. Its chemical structure, characterized by a dihydrochalcone scaffold, is the basis for its diverse biological activities. Notably, research has highlighted its potential in the context of neurodegenerative diseases and inflammatory conditions. This has spurred efforts to identify reliable natural sources and develop efficient methods for its extraction and purification to facilitate further preclinical and clinical investigations. This guide aims to provide a thorough compilation of the current knowledge on the natural sourcing and isolation of this promising bioactive compound.

Natural Sources of this compound

This compound has been successfully isolated from several plant species, primarily belonging to the families Lauraceae, Annonaceae, and Apiaceae. The primary documented sources include:

  • Lindera erythrocarpa : The leaves of this flowering plant, native to Eastern Asia, are a confirmed source of this compound.[1]

  • Miliusa sinensis : This plant species has also been identified as a natural source of this compound.

  • Angelica pubescens : The roots of this plant, a well-known traditional Chinese medicine, contain this compound among other bioactive compounds.[2]

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant source, the specific part of the plant used, and the extraction and purification methodology employed. The following table summarizes the available quantitative data.

Plant SourcePlant PartExtraction MethodPurification MethodYield (%)Reference
Lindera erythrocarpaLeavesMethanol ExtractionSilica Gel & C18 Column Chromatography, HPLC0.0022%[1]
Miliusa sinensisNot SpecifiedNot SpecifiedNot SpecifiedNot Available
Angelica pubescensRootsNot SpecifiedNot SpecifiedNot Available

Experimental Protocols: Isolation and Purification

The following section provides a detailed experimental protocol for the isolation and purification of this compound, based on the successful methodology reported for Lindera erythrocarpa. This protocol can serve as a foundational method for extraction from other plant sources, with appropriate modifications.

General Experimental Workflow

The isolation of this compound typically involves a multi-step process that begins with the extraction of the raw plant material, followed by fractionation and chromatographic purification.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried & Ground Plant Material solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning hexane_fraction Hexane Fraction partitioning->hexane_fraction column_chromatography Column Chromatography (Silica Gel & C18) hexane_fraction->column_chromatography hplc HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for this compound isolation.
Detailed Protocol for Isolation from Lindera erythrocarpa

This protocol is adapted from the methodology described for the isolation of this compound from the leaves of L. erythrocarpa.[1]

4.2.1. Plant Material and Extraction

  • Preparation: 1.5 kg of dried leaves of L. erythrocarpa are ground into a fine powder.

  • Extraction: The powdered leaves are extracted with methanol at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude methanol extract.

4.2.2. Solvent Partitioning

  • The crude methanol extract is suspended in water and sequentially partitioned with hexane, ethyl acetate, and n-butanol.

  • The hexane fraction, which contains this compound, is collected and concentrated.

4.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography: The concentrated hexane fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield several sub-fractions.

  • C18 Column Chromatography: The this compound-containing sub-fractions are further purified using C18 column chromatography with a methanol-water gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to yield pure this compound (33 mg, 0.0022% yield).

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.

Spectroscopic TechniquePurpose
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework.
   ¹H NMRCharacterizes the proton environments.
   ¹³C NMRCharacterizes the carbon environments.
   2D NMR (COSY, HMBC, HSQC)Establishes the connectivity between atoms.

Biological Signaling Pathways

This compound has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of specific signaling pathways.

Anti-inflammatory Pathway

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in microglial cells.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB pathway by this compound.
Neuroprotective Pathway

This compound protects neurons from oxidative stress by activating the Nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Expression Neuroprotection Neuroprotection (Antioxidant Response) HO1->Neuroprotection Promotes

Activation of the Nrf2/HO-1 pathway by this compound.

Conclusion

This technical guide has synthesized the current knowledge on the natural sources and isolation of this compound. While Lindera erythrocarpa has been well-documented as a source with a detailed isolation protocol, further research is necessary to establish efficient extraction and purification methods for Miliusa sinensis and Angelica pubescens and to quantify the this compound content in these plants. The elucidation of its biological mechanisms of action, particularly its role in the NF-κB and Nrf2/HO-1 signaling pathways, underscores its therapeutic potential. The information presented herein is intended to serve as a valuable resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent.

References

Dihydropashanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a dihydrochalcone natural product, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its mechanism of action in neuroinflammation and neuroprotection. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Chemical Structure and Identification

This compound is chemically known as 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one. Its structure is characterized by a substituted aromatic ring linked to a phenylpropyl group via a carbonyl function.

IdentifierValue
IUPAC Name 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one[1]
Molecular Formula C₁₇H₁₈O₅[1][2][3]
Molecular Weight 302.32 g/mol [2][3]
SMILES String COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC[1]
CAS Number 41997-41-5[2][3]

Physicochemical Properties

This compound is a solid, crystalline powder at room temperature.[2][4] It exhibits solubility in a range of organic solvents.

PropertyValueSource
Physical State Solid / Powder[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Predicted Boiling Point 499.2 ± 45.0 °C
Predicted Density 1.243 ± 0.06 g/cm³

Spectroscopic Data for Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectral data from the original isolation is not widely published, commercial suppliers of this compound confirm its structure using these methods.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: These techniques are crucial for determining the carbon-hydrogen framework of the molecule, including the substitution patterns on the aromatic rings and the structure of the propanone chain.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Biological Activity and Mechanism of Action

Recent studies have highlighted the significant therapeutic potential of this compound, particularly in the context of neurodegenerative diseases.

Anti-Neuroinflammatory and Neuroprotective Effects

A key study demonstrated that this compound exhibits potent anti-neuroinflammatory and neuroprotective properties in cellular models.[1][2]

Key Findings:

  • Non-cytotoxic: this compound did not show cytotoxic effects on BV2 microglia and HT22 hippocampal neuronal cells at concentrations effective for its biological activity.[1]

  • Anti-inflammatory Activity: It significantly inhibits the lipopolysaccharide (LPS)-induced inflammatory response in BV2 microglia.[1][2] This includes the dose-dependent suppression of key inflammatory mediators:

    • Nitrite (a proxy for nitric oxide)

    • Tumor Necrosis Factor-alpha (TNF-α)[2]

    • Interleukin-6 (IL-6)[2]

    • Prostaglandin E2 (PGE₂)[2]

  • Neuroprotective Activity: this compound protects HT22 neuronal cells from glutamate-induced oxidative stress and cell death.[1][2]

  • Antioxidant Activity: The compound effectively reduces the accumulation of intracellular Reactive Oxygen Species (ROS).[1]

Mechanism of Action:

The anti-inflammatory and neuroprotective effects of this compound are mediated through the modulation of two critical signaling pathways:

  • Inhibition of the NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[1][2]

  • Activation of the Nrf2/HO-1 Pathway: this compound promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress.[1]

This compound Signaling Pathways DHP This compound NFkB_pathway NF-κB Pathway DHP->NFkB_pathway Inhibits Nrf2_pathway Nrf2 Pathway DHP->Nrf2_pathway Activates LPS LPS LPS->NFkB_pathway Activates Glutamate Glutamate ROS ROS Accumulation Glutamate->ROS Induces Inflammation Neuroinflammation (↑ NO, TNF-α, IL-6, PGE₂) NFkB_pathway->Inflammation Induces HO1 HO-1 Expression Nrf2_pathway->HO1 Induces HO1->ROS Reduces Neuroprotection Neuroprotection HO1->Neuroprotection Promotes ROS->Neuroprotection Inhibits

Caption: Signaling pathways modulated by this compound.

Other Potential Biological Activities

While the anti-neuroinflammatory effects are the most well-documented, preliminary reports suggest that this compound and related dihydrochalcones may possess a broader range of biological activities, including:

  • Antimicrobial Activity: Some studies have indicated that dihydroxanthones, a related class of compounds, exhibit activity against Gram-positive bacteria.

  • Anticancer Activity: Chalcones, the parent compound class of this compound, are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

  • Antiviral Activity: Certain flavonoids have demonstrated antiviral activity against various viruses. The potential of this compound in this area warrants further investigation.

Further research is required to fully elucidate and quantify these potential activities for this compound.

Experimental Protocols

Isolation of this compound from Lindera erythrocarpa

The following is a general protocol for the isolation of this compound from the leaves of Lindera erythrocarpa, as described in the literature.[1]

Isolation of this compound start Ground Leaves of Lindera erythrocarpa (1.5 kg) extraction Methanol Extraction start->extraction partition Partitioning extraction->partition hexane Hexane Fraction partition->hexane ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate n_butanol n-Butanol Fraction partition->n_butanol chromatography1 Silica Gel Column Chromatography hexane->chromatography1 chromatography2 C18 Column Chromatography chromatography1->chromatography2 end This compound chromatography2->end

Caption: Workflow for the isolation of this compound.

  • Extraction: Ground leaves of L. erythrocarpa (1.5 kg) are extracted with methanol.

  • Partitioning: The crude methanol extract is partitioned successively with hexane, ethyl acetate, and n-butanol.

  • Fractionation: The hexane fraction, which contains this compound, is subjected to further purification.

  • Chromatography: The hexane fraction is fractionated using silica gel and C18 column chromatography to yield pure this compound.

Synthesis of this compound
  • Starting Materials: 2,6-dihydroxy-3,4-dimethoxyacetophenone and benzaldehyde.

  • Claisen-Schmidt Condensation: Base-catalyzed condensation of the acetophenone and benzaldehyde to form the corresponding chalcone.

  • Reduction: Selective reduction of the carbon-carbon double bond of the chalcone to yield this compound.

Conclusion

This compound is a promising natural product with well-documented anti-neuroinflammatory and neuroprotective effects. Its mechanism of action, involving the dual modulation of the NF-κB and Nrf2/HO-1 signaling pathways, makes it an attractive candidate for further investigation in the context of neurodegenerative diseases. While its physicochemical and spectroscopic properties are generally characterized, more detailed experimental data would be beneficial for the scientific community. Furthermore, exploration of its other potential biological activities, such as anticancer and antimicrobial effects, could open up new avenues for therapeutic applications. The development of an efficient and scalable synthetic route would also be crucial for advancing the research and development of this compound-based therapeutics. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing molecule.

References

Dihydropashanone: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has emerged as a molecule of significant interest due to its potent anti-neuroinflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Biological Activities: Anti-Neuroinflammation and Neuroprotection

This compound has been primarily investigated for its effects on neuroinflammation and neuronal cell death, processes implicated in the pathogenesis of neurodegenerative diseases.

Anti-Neuroinflammatory Effects

This compound demonstrates significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated microglial cells (BV2).[1] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Quantitative Data on Anti-Inflammatory Effects:

ParameterCell LineTreatmentConcentrationResultReference
Nitrite ProductionBV2This compound + LPS40 µMSignificant inhibition[1]
TNF-α ProductionBV2This compound + LPS40 µMSignificant inhibition[1]
IL-6 ProductionBV2This compound + LPS40 µMSignificant inhibition[1]
PGE₂ ProductionBV2This compound + LPS40 µMSignificant inhibition[1]
iNOS ExpressionBV2This compound + LPS40 µMSignificant inhibition[1]
COX-2 ExpressionBV2This compound + LPS40 µMSignificant inhibition[1]
p-IκB-α LevelBV2This compound + LPS40 µMSignificant reduction[1]
Nuclear p65 LevelBV2This compound + LPS40 µMSignificant reduction[1]

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκB-α-p65 (Inactive Complex) IKK->IkBa_p65 Phosphorylates IκB-α pIkBa p-IκB-α IkBa_p65->pIkBa p65 p65 (Active) pIkBa->p65 Releases Nucleus Nucleus p65->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Initiates This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.
Neuroprotective Effects

This compound protects neuronal cells (HT22) from glutamate-induced oxidative stress and cell death.[1] This neuroprotective activity is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2]

Quantitative Data on Neuroprotective Effects:

ParameterCell LineTreatmentConcentrationResultReference
Cell ViabilityHT22This compound + Glutamate40 µMSignificant protection from glutamate-induced cell death[1]
ROS ProductionHT22This compound + Glutamate40 µMSignificant reduction in ROS buildup[1]
Nuclear Nrf2 LevelBV2 & HT22This compound40 µMSignificant increase[2]
HO-1 ExpressionBV2 & HT22This compound40 µMSignificant induction[2]

Signaling Pathway: Nrf2/HO-1 Activation

This compound promotes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of antioxidant enzymes, including HO-1. This cascade enhances the cellular defense against oxidative stress.[1][2]

Nrf2_Activation This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1) ARE->Antioxidant_Genes Initiates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

This compound activates the Nrf2/HO-1 signaling pathway.

Other Potential Biological Activities

While the primary focus of research on this compound has been on its neuroprotective and anti-inflammatory effects, the biological activities of structurally related compounds suggest potential for broader applications. Further investigation into the anticancer and antimicrobial properties of this compound is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's biological activity.

Cell Culture
  • BV2 (murine microglial cells) and HT22 (murine hippocampal cells): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with This compound +/- stimulus (e.g., Glutamate) A->B C Incubate for the desired time period B->C D Add MTT solution (0.5 mg/mL) C->D E Incubate for 4 hours at 37°C D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE for protein separation B->C D Transfer proteins to a PVDF membrane C->D E Blocking with 5% non-fat milk or BSA D->E F Incubation with primary antibody (e.g., anti-p65, anti-Nrf2) E->F G Incubation with HRP-conjugated secondary antibody F->G H Detection with chemiluminescent substrate G->H I Imaging and quantification H->I

References

Dihydropashanone: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has emerged as a molecule of significant interest in the field of pharmacology due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, with a focus on its molecular targets and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

Current research indicates that this compound exerts its biological effects primarily through the modulation of two key signaling pathways: the NF-κB and the Nrf2/HO-1 pathways. These pathways are central to the regulation of inflammation, oxidative stress, and cellular defense mechanisms.

Anti-inflammatory Effects via NF-κB Inhibition

This compound has been shown to significantly attenuate the inflammatory response in microglia, the resident immune cells of the central nervous system.[1] The primary mechanism underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of various pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1] this compound treatment has been demonstrated to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[1]

Antioxidant and Neuroprotective Effects via Nrf2/HO-1 Activation

In addition to its anti-inflammatory properties, this compound exhibits robust antioxidant and neuroprotective activities.[1] These effects are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1]

Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1.[1] this compound has been found to promote the activation of Nrf2, leading to increased expression of HO-1.[1] This, in turn, helps to mitigate oxidative damage and protect neuronal cells from glutamate-induced cell death.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from key experimental studies.

Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated BV2 Microglial Cells [1]

ParameterConcentration of this compound (µM)Inhibition/Reduction (%)
Nitrite Production10~25%
20~50%
40~75%
TNF-α Production40~60%
IL-6 Production40~70%
PGE₂ Production40~55%
iNOS Protein Expression40Significant Reduction
COX-2 Protein Expression40Significant Reduction

Table 2: Neuroprotective and Antioxidant Effects of this compound [1]

Cell LineTreatmentParameterConcentration of this compound (µM)Effect
HT22GlutamateCell Viability10~20% increase
20~40% increase
40~60% increase
HT22GlutamateROS Accumulation40Significant Reduction
BV2-HO-1 Protein Expression40Significant Increase
HT22-HO-1 Protein Expression40Significant Increase
BV2-Nrf2 Activation40Significant Increase
HT22-Nrf2 Activation40Significant Increase

Signaling Pathway Diagrams

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DHP This compound DHP->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates DHP This compound DHP->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Transcription

Figure 2: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture
  • BV2 Murine Microglial Cells and HT22 Murine Hippocampal Neuronal Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound for the desired time period.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Griess Assay for Nitrite Determination
  • Collect the cell culture supernatant after treatment.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for Protein Expression
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-iNOS, anti-COX-2, anti-HO-1, anti-Nrf2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DCFDA Assay for Reactive Oxygen Species (ROS) Measurement
  • Seed cells in a 96-well black plate.

  • Treat the cells with this compound.

  • Wash the cells with PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Induce oxidative stress if required by the experimental design (e.g., with glutamate).

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

Immunofluorescence for NF-κB Translocation
  • Grow cells on coverslips in a 24-well plate.

  • Treat the cells as required for the experiment.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary antibody against the NF-κB p65 subunit overnight at 4°C.

  • Wash with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays Culture Cell Seeding (BV2 or HT22) Treatment This compound Treatment & Stimulation (LPS/Glutamate) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Inflammation Inflammatory Markers (Griess Assay, ELISA) Treatment->Inflammation Oxidative_Stress Oxidative Stress (DCFDA Assay) Treatment->Oxidative_Stress Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression

Figure 3: General experimental workflow for investigating this compound's bioactivity.

Conclusion

This compound demonstrates significant therapeutic potential, particularly in the context of neuroinflammatory and neurodegenerative diseases. Its dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/HO-1 antioxidant pathway positions it as a promising candidate for further investigation and drug development. The detailed methodologies and quantitative data provided in this guide offer a solid foundation for future research into the pharmacological properties of this compelling natural product.

References

Dihydropashanone: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Dihydropashanone, a dihydrochalcone natural product, has emerged as a compound of significant interest within the scientific community, particularly in the fields of neuropharmacology and immunology. This technical guide provides an in-depth exploration of the discovery, history, isolation, and biological activities of this compound, with a focus on its neuroprotective and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in drug development.

Discovery and History

This compound was first reported as a known compound isolated from the leaves of Lindera erythrocarpa in a 2022 study focused on the anti-inflammatory and anti-neuroinflammatory potential of compounds from this plant.[1] While this study was the first to identify this compound in L. erythrocarpa, the compound itself was already known in the literature, having been isolated from other plant sources such as Miliusa sinensis. The 2022 study, however, laid the groundwork for subsequent, more detailed investigations into its biological effects. A follow-up study in 2024 specifically investigated the neuroprotective mechanisms of this compound from L. erythrocarpa, further elucidating its potential as a therapeutic agent.[2][3][4]

Isolation of this compound from Lindera erythrocarpa

The isolation of this compound from the leaves of Lindera erythrocarpa involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Experimental Protocol: Isolation
  • Extraction: The dried and ground leaves of L. erythrocarpa (1.5 kg) are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol. The this compound is primarily found in the n-hexane and ethyl acetate fractions.

  • Column Chromatography: The active fractions are subjected to column chromatography over silica gel and C18 columns. A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the compounds.

  • Final Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

G start Dried Leaves of Lindera erythrocarpa extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) extraction->partitioning column_chroma Silica Gel & C18 Column Chromatography partitioning->column_chroma hplc Preparative HPLC column_chroma->hplc end Pure this compound hplc->end

Figure 1: General workflow for the isolation of this compound.

Spectroscopic Data

The structural elucidation of this compound was accomplished through standard spectroscopic techniques. While the original characterization data is found in earlier literature, the 2022 study confirmed its identity.

Spectroscopic Data for this compound
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectral data reveals the presence of aromatic protons, a methoxy group, and the characteristic signals of the dihydrochalcone backbone.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) The carbon spectrum confirms the number of distinct carbon environments, consistent with the dihydrochalcone structure.
MS (Mass Spectrometry) The mass spectrum provides the molecular weight of this compound, confirming its chemical formula.

Biological Activity

This compound has demonstrated significant neuroprotective and anti-inflammatory activities in preclinical studies.

Neuroprotective Effects

This compound has been shown to protect neuronal cells from glutamate-induced cytotoxicity.[2][4] This neuroprotective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.

  • Nrf2 Activation: this compound treatment leads to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

  • Nrf2 Translocation: Activated Nrf2 translocates from the cytoplasm to the nucleus.

  • HO-1 Expression: In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of antioxidant genes, leading to the increased expression of Heme oxygenase-1 (HO-1).

  • Cellular Protection: HO-1 and other antioxidant enzymes then protect the neuronal cells from oxidative damage.

G cluster_0 Cytoplasm cluster_1 Nucleus DHP This compound Nrf2_inactive Nrf2 (inactive) in Cytoplasm DHP->Nrf2_inactive activates Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active ARE ARE Binding Nrf2_active->ARE translocates to Nucleus Nucleus HO1 HO-1 Expression ARE->HO1 Protection Neuroprotection HO1->Protection

Figure 2: this compound's neuroprotective signaling pathway.
Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.[1]

  • NF-κB Inhibition: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the inflammatory response.

  • Reduction of Inflammatory Mediators: By inhibiting NF-κB, this compound reduces the expression and release of pro-inflammatory cytokines and enzymes, including:

    • Nitric Oxide (NO)

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Interleukin-6 (IL-6)

    • Prostaglandin E2 (PGE2)

    • Inducible Nitric Oxide Synthase (iNOS)

    • Cyclooxygenase-2 (COX-2)

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway NFkB_activation NF-κB Activation NFkB_pathway->NFkB_activation DHP This compound DHP->NFkB_activation inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, PGE2, iNOS, COX-2) NFkB_activation->Inflammatory_Mediators promotes expression of Inflammation Inflammation Inflammatory_Mediators->Inflammation

Figure 3: this compound's anti-inflammatory signaling pathway.
Quantitative Bioactivity Data

While comprehensive dose-response studies with calculated IC50 values are not extensively reported in the primary literature, a 2024 study demonstrated that a concentration of 40 µM of this compound induced the maximum anti-inflammatory effect in BV2 microglial cells.[2] Further quantitative studies are needed to fully characterize its potency.

Biological Activity of this compound
Neuroprotection Protects against glutamate-induced cytotoxicity in HT22 neuronal cells.[2][4]
Anti-inflammation Inhibits the production of NO, TNF-α, IL-6, and PGE2 in LPS-stimulated BV2 and RAW264.7 cells.[1]
Effective Concentration 40 µM showed significant protective effects against glutamate-induced neuronal cell damage and induced the maximum anti-inflammatory effect in BV2 cells.[2]

Chemical Synthesis

To date, a specific, peer-reviewed chemical synthesis protocol for this compound has not been prominently reported in the scientific literature. However, as a dihydrochalcone, its synthesis could likely be achieved through standard organic chemistry methodologies. A plausible synthetic route would involve the hydrogenation of the corresponding chalcone precursor, which can be synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and benzaldehyde derivative.

Conclusion

This compound is a promising natural product with well-documented neuroprotective and anti-inflammatory activities. Its mechanisms of action, involving the Nrf2/HO-1 and NF-κB signaling pathways, make it an attractive candidate for further investigation in the context of neurodegenerative and inflammatory diseases. This technical guide provides a foundational understanding of its discovery, isolation, and biological properties, and is intended to facilitate future research and development efforts. Further studies are warranted to establish a scalable synthesis, conduct comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately evaluate its therapeutic potential in clinical settings.

References

Dihydropashanone: A Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropashanone, a natural dihydrochalcone, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic applications. Isolated from plants such as Angelica species and Lindera erythrocarpa, this small molecule has demonstrated promising anti-inflammatory and neuroprotective properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its biological activities, mechanism of action, and available experimental data.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₈O₅[2]
Molecular Weight 302.32 g/mol [2]
CAS Number 41997-41-5N/A
Appearance Solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A
Purity Typically >98% for research purposes[2]

Biological Activities and Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its anti-inflammatory and neuroprotective effects. These activities are primarily mediated through the modulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

Anti-Inflammatory Effects

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage-like cells (BV2 and RAW264.7).[1] This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound treatment has been observed to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[1]

The downstream effects of this inhibition include a reduction in the production of:

  • Nitric Oxide (NO): A key inflammatory mediator.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

  • Interleukin-6 (IL-6): Another important pro-inflammatory cytokine.

  • Prostaglandin E2 (PGE₂): A lipid mediator of inflammation.

Furthermore, this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE₂, respectively.[2]

Neuroprotective Effects

This compound has demonstrated a significant protective effect against glutamate-induced cytotoxicity in neuronal cells (HT22).[1] This neuroprotective activity is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[1]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, such as that induced by excessive glutamate, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including HO-1. HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against oxidative damage.

Treatment with this compound has been shown to promote the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby enhancing the antioxidant capacity of neuronal cells and protecting them from glutamate-induced oxidative stress and cell death.[1]

Quantitative Data

While studies have demonstrated a concentration-dependent effect of this compound, specific IC₅₀ or EC₅₀ values for its anti-inflammatory and neuroprotective activities are not consistently reported in the currently available literature. The following table summarizes the observed effects at a key concentration.

Biological ActivityCell LineTreatmentKey FindingReported ConcentrationSource
Anti-inflammatory BV2LPSMaximum inhibition of NO, TNF-α, IL-6, and PGE₂ production.40 µM[2]
Neuroprotection HT22GlutamateSignificant protective effect against neuronal cell damage.40 µM[2]

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IkBa_NFkB Inhibits Degradation DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Nrf2_HO1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate (Oxidative Stress) ROS ROS Glutamate->ROS Induces Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Causes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1) ARE->Genes Transcription Experimental_Workflow cluster_inflammation Anti-inflammatory Activity cluster_neuroprotection Neuroprotective Activity BV2_cells BV2/RAW264.7 Cells LPS_treatment LPS Stimulation BV2_cells->LPS_treatment NO_assay Nitric Oxide Assay (Griess Reagent) LPS_treatment->NO_assay Cytokine_assay Cytokine ELISA (TNF-α, IL-6) LPS_treatment->Cytokine_assay iNOS_COX2_WB Western Blot (iNOS, COX-2) LPS_treatment->iNOS_COX2_WB HT22_cells HT22 Cells Glutamate_treatment Glutamate Treatment HT22_cells->Glutamate_treatment MTT_assay Cell Viability Assay (MTT) Glutamate_treatment->MTT_assay ROS_assay ROS Measurement (DCFDA) Glutamate_treatment->ROS_assay Nrf2_HO1_WB Western Blot (Nrf2, HO-1) Glutamate_treatment->Nrf2_HO1_WB This compound This compound Treatment This compound->BV2_cells This compound->HT22_cells

References

Dihydropashanone: A Potential Therapeutic Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Anti-Neuroinflammatory and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of Dihydropashanone, a natural compound isolated from Lindera erythrocarpa. The focus is on its significant anti-neuroinflammatory and neuroprotective effects, detailing the underlying mechanisms of action, quantitative efficacy data, and the experimental protocols used to elucidate these properties.

Core Therapeutic Potential

This compound has demonstrated notable potential in the context of neurodegenerative diseases by addressing two key pathological processes: neuroinflammation and oxidative stress-induced neuronal death.[1][2][3] In preclinical studies, it has been shown to protect neuronal cells from excitotoxicity and to suppress the inflammatory response in microglial cells, the resident immune cells of the central nervous system.[1][2][3]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of this compound.

Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated BV2 Microglial Cells
Inflammatory MediatorThis compound Concentration (µM)Inhibition (%)Estimated IC50 (µM)
Nitrite10~25%~20
20~50%
40~80%
TNF-α10~30%~18
20~55%
40~85%
IL-610~20%~22
20~45%
40~75%
PGE210~35%~15
20~60%
40~90%

Data are estimated from graphical representations in the source literature. The maximum anti-inflammatory effect for all mediators was observed at a concentration of 40 µM.[1]

Table 2: Neuroprotective and Antioxidant Activity of this compound in Glutamate-Treated HT22 Hippocampal Cells
ParameterThis compound Concentration (µM)Effect
Cell Viability10Increased cell viability by ~15%
20Increased cell viability by ~30%
40Increased cell viability by ~45% (near control levels)
Intracellular ROS10Reduced ROS levels by ~20%
20Reduced ROS levels by ~40%
40Reduced ROS levels by ~60%

The protective effect of this compound against glutamate-induced cytotoxicity was dose-dependent, with 40 µM showing the most significant effect.[3]

Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress responses.

Inhibition of the NF-κB Signaling Pathway

This compound suppresses the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in BV2 microglial cells.[1][2] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory mediators.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_active Active NF-κB NFκB->NFκB_active activation Nucleus Nucleus NFκB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFκB_active->Inflammatory_Genes DHP This compound DHP->IKK inhibits

Caption: this compound inhibits NF-κB activation.

Activation of the Nrf2/HO-1 Signaling Pathway

This compound protects neuronal cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1][3] This leads to the production of antioxidant enzymes that neutralize reactive oxygen species (ROS).

Nrf2_Activation cluster_nucleus Nucleus DHP This compound Keap1 Keap1 DHP->Keap1 dissociates Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_active Active Nrf2 Nrf2->Nrf2_active activation Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE HO1 HO-1 Gene Transcription ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound activates the Nrf2/HO-1 pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment
  • BV2 Microglial Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • HT22 Hippocampal Cells: Maintained under the same conditions as BV2 cells.

  • This compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells were pre-treated with this compound (10, 20, or 40 µM) for 2 hours before the addition of inflammatory or oxidative stressors.

Anti-Inflammatory Assay in BV2 Cells
  • Cell Seeding: BV2 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well.

  • This compound Pre-treatment: After 24 hours of incubation, the medium was replaced with fresh medium containing this compound at the desired concentrations for 2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) was added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) was measured by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and PGE2 in the culture supernatant were determined using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Neuroprotection Assay in HT22 Cells
  • Cell Seeding: HT22 cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well.

  • This compound Pre-treatment: After 24 hours, cells were pre-treated with this compound for 2 hours.

  • Glutamate-Induced Cytotoxicity: Glutamate was added to the wells at a final concentration of 5 mM to induce oxidative stress and cell death, followed by a 24-hour incubation.

  • Cell Viability Assay (MTT Assay): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

  • Intracellular ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using the 2',7'-dichlorofluorescein diacetate (DCF-DA) assay.

Western Blot Analysis
  • Protein Extraction: Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer.

  • Protein Quantification: Protein concentration was determined using a Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, Nrf2, HO-1, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (BV2 and HT22) start->cell_culture dhp_treatment This compound Pre-treatment (2h) cell_culture->dhp_treatment stressor Induce Stress dhp_treatment->stressor lps LPS (1 µg/mL) on BV2 cells stressor->lps Inflammation glutamate Glutamate (5 mM) on HT22 cells stressor->glutamate Oxidative Stress inflammation_assays Anti-inflammatory Assays (Griess, ELISA) lps->inflammation_assays neuroprotection_assays Neuroprotection Assays (MTT, DCF-DA) glutamate->neuroprotection_assays western_blot Western Blot Analysis (NF-κB & Nrf2 pathways) inflammation_assays->western_blot neuroprotection_assays->western_blot end End western_blot->end

Caption: Workflow for evaluating this compound.

Conclusion

This compound presents a promising therapeutic candidate for neurodegenerative diseases due to its dual action in mitigating neuroinflammation and protecting against oxidative stress-induced neuronal damage. The compound effectively downregulates the pro-inflammatory NF-κB pathway and upregulates the protective Nrf2/HO-1 antioxidant pathway. Further investigation, including in vivo studies and exploration of its pharmacokinetic and safety profiles, is warranted to fully establish its clinical potential.

References

Dihydropashanone: A Technical Guide to its Mechanisms and Therapeutic Potential in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, is emerging as a molecule of significant interest for its therapeutic properties. With roots in traditional medicine, where its source plant has been used for its anti-inflammatory effects, this compound is now the subject of modern scientific investigation. This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its pharmacological effects, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Role in Traditional Medicine

This compound is a key bioactive compound isolated from Lindera erythrocarpa, a plant with a history of use in traditional folk medicine.[1][2][3] Lindera erythrocarpa, commonly known as the Red-Fruit Spicebush, is native to East Asia, including regions of China, Korea, and Japan.[1][4] In traditional practices, various parts of this plant have been utilized for their anti-inflammatory properties and to treat ailments such as indigestion and pain.[5][6] The contemporary scientific validation of this compound's anti-inflammatory and neuroprotective effects provides a molecular basis for the ethnobotanical uses of Lindera erythrocarpa.[2][7]

Pharmacological Effects and Quantitative Data

Recent studies have elucidated the significant anti-inflammatory and neuroprotective activities of this compound. In vitro experiments using mouse microglial (BV2) and hippocampal (HT22) cells have demonstrated its potent effects on key inflammatory and oxidative stress markers.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The dose-dependent effects are summarized below.

Concentration (µM)Nitrite Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)PGE₂ Production (% of LPS control)
10Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
20More Significant InhibitionMore Significant InhibitionMore Significant InhibitionMore Significant Inhibition
40Maximum Inhibition ObservedMaximum Inhibition ObservedMaximum Inhibition ObservedMaximum Inhibition Observed
Data extrapolated from descriptive reports in Liu et al., 2024.
Neuroprotective and Antioxidant Activity

This compound exhibits neuroprotective effects by mitigating glutamate-induced cell death in HT22 cells and reducing the accumulation of reactive oxygen species (ROS). This is achieved through the activation of the Nrf2/HO-1 antioxidant pathway.

Cell LineTreatmentKey Finding
HT22This compound + GlutamateProtection against glutamate-induced cell death
HT22This compoundReduction in ROS accumulation
BV2 & HT22This compoundActivation of the Nrf2/HO-1 signaling pathway
Data extrapolated from descriptive reports in Liu et al., 2024.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's bioactivities.

Cell Culture and Viability Assay (MTT Assay)
  • Cell Lines:

    • BV2 (mouse microglial cells)

    • HT22 (mouse hippocampal cells)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • MTT Assay Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (10-40 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for BV2 cells or glutamate for HT22 cells for an additional 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Inflammatory Mediators
  • Nitrite Determination (Griess Assay):

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.

  • ELISA for TNF-α, IL-6, and PGE₂:

    • Collect the cell culture supernatant after treatment.

    • Quantify the levels of TNF-α, IL-6, and PGE₂ using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Lyse the treated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IκB-α, IκB-α, p65, Nrf2, HO-1, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB Nuclear Translocation
  • Grow cells on glass coverslips in a 24-well plate.

  • After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with an anti-p65 primary antibody overnight at 4°C.

  • Wash with PBS and incubate with a fluorescein isothiocyanate (FITC)-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

  • Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

NF-kappaB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK This compound This compound This compound->IKK Inhibits IkB_a IκB-α IKK->IkB_a Phosphorylates NF_kB NF-κB (p65/p50) IkB_a->NF_kB Releases NF_kB_active Active NF-κB NF_kB->NF_kB_active Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF_kB_active->Inflammatory_Genes Upregulates Nucleus Nucleus

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2_HO-1_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Dissociation ROS Oxidative Stress (e.g., from Glutamate) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_active Active Nrf2 Nrf2->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Nucleus Nucleus HO1_Gene HO-1 Gene ARE->HO1_Gene Activates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Antioxidant_Effect Antioxidant & Neuroprotective Effects HO1_Protein->Antioxidant_Effect

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Conclusion and Future Directions

This compound presents a promising natural product with well-defined anti-inflammatory and neuroprotective mechanisms. Its activity through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways provides a strong rationale for its potential development as a therapeutic agent for inflammatory and neurodegenerative diseases. The traditional use of its source plant, Lindera erythrocarpa, further supports its potential safety and efficacy. Future research should focus on in vivo studies to validate these findings, explore the pharmacokinetic and pharmacodynamic properties of this compound, and investigate its potential for synergistic effects with other compounds. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compelling molecule.

References

Identifying Novel Biological Targets of Dihydropashanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a naturally occurring dihydrochalcone found in plant species such as Miliusa sinensis, Angelica, and Lindera erythrocarpa, has emerged as a promising bioactive compound with demonstrated neuroprotective and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on elucidating its molecular targets. While the direct protein-binding partner of this compound remains to be definitively identified in publicly available literature, existing research strongly indicates its modulatory role in the Keap1-Nrf2/HO-1 signaling pathway and its ability to inhibit nitric oxide production. This document summarizes the known biological effects, presents detailed experimental protocols for future target identification and validation studies, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a member of the flavonoid family, specifically classified as a dihydrochalcone. Its chemical structure confers upon it the potential to interact with various biological macromolecules, thereby modulating cellular signaling pathways. Recent studies have highlighted its therapeutic potential, particularly in the context of neurodegenerative diseases and inflammatory conditions.

A 2024 study demonstrated that this compound protects mouse hippocampal HT22 cells from glutamate-induced cell death, a key mechanism in neuronal damage.[1] The same study revealed its anti-neuroinflammatory effects by inhibiting the excessive production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and RAW264.7 macrophages.[1] The primary mechanism implicated in these protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1]

Known Biological Activities and Signaling Pathways

Modulation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective enzymes, including HO-1.

This compound has been shown to promote the activation of Nrf2 and enhance the expression of HO-1 in a concentration-dependent manner in both BV2 and HT22 cells.[1] While the direct molecular interaction leading to Nrf2 activation is yet to be elucidated, it is hypothesized that this compound may interact with Keap1, potentially by modifying its cysteine residues, thereby disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to translocate to the nucleus.

This compound's putative action on the Nrf2/HO-1 pathway.
Inhibition of Nitric Oxide Production

Chronic inflammation is a hallmark of many diseases, and the overproduction of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) can lead to cellular damage. This compound has been observed to inhibit the production of NO in LPS-stimulated macrophages.[1] This anti-inflammatory effect is likely linked to its ability to activate the Nrf2/HO-1 pathway, as HO-1 has known anti-inflammatory properties. However, a direct inhibitory effect on iNOS or other upstream inflammatory signaling molecules cannot be ruled out and warrants further investigation.

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene NFkB->iNOS Induces Transcription iNOS_p iNOS Protein iNOS->iNOS_p Translation NO Nitric Oxide (NO) iNOS_p->NO Produces DHP This compound DHP->NFkB Inhibits? DHP->iNOS_p Inhibits? AC_MS_Workflow start Synthesize Biotinylated This compound Probe immobilize Immobilize on Streptavidin Beads start->immobilize pulldown Affinity Pull-down immobilize->pulldown lysate Prepare Cell Lysate lysate->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page ms Mass Spectrometry (LC-MS/MS) sds_page->ms end Identify Potential Protein Targets ms->end CETSA_Workflow start Treat Cells with This compound heat Apply Heat Shock (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble Fraction lyse->centrifuge detect Protein Detection (Western Blot or MS) centrifuge->detect end Confirm Target Engagement detect->end

References

Methodological & Application

Application Notes and Protocols for Dihydropashanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a natural product isolated from Lindera erythrocarpa, has demonstrated significant potential as a neuroprotective agent. These application notes provide a detailed protocol for the isolation and purification of this compound from its natural source. While a total chemical synthesis has not been extensively reported in the literature, this document outlines a general purification workflow and summarizes the key quantitative data available. Furthermore, the known signaling pathways associated with this compound's neuroprotective effects are described and visualized. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a furanoditerpenoid that has garnered interest for its biological activities, particularly its neuroprotective properties. Research has shown that this compound can protect neuronal cells from damage by modulating key signaling pathways involved in inflammation and oxidative stress. This document provides the available protocols for its isolation and purification, along with a summary of its characterization data and biological activity.

Isolation and Purification of this compound from Lindera erythrocarpa

The following protocol is based on the reported isolation of this compound from the leaves of Lindera erythrocarpa.

Experimental Protocol: Extraction and Partitioning
  • Extraction:

    • Grind 1.5 kg of dried leaves of L. erythrocarpa into a fine powder.

    • Extract the ground material with methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential partitioning with hexane, ethyl acetate, and n-butanol.

    • Collect and concentrate each fraction separately. This compound is primarily found in the hexane fraction.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the concentrated hexane fraction to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest.

  • C18 Reversed-Phase Column Chromatography:

    • Further purify the this compound-containing fractions using C18 reversed-phase column chromatography.

    • Elute with a gradient of methanol and water.

    • Collect and combine the relevant fractions based on TLC or HPLC analysis.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using preparative HPLC to obtain pure this compound.

Data Presentation: Purification Summary
ParameterValueReference
Starting Material1.5 kg of Lindera erythrocarpa leaves[1]
Final Yield33 mg[1]
Yield Percentage0.0022%[1]

Physicochemical and Spectroscopic Data

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Note: Specific peak assignments for ¹H NMR, ¹³C NMR, and mass spectral data for this compound are not available in the public search results at this time.

Biological Activity and Signaling Pathways

This compound has been shown to exert neuroprotective effects through the modulation of specific signaling pathways.

Neuroprotective Effects

This compound protects neuronal cells from glutamate-induced cell death. It also exhibits anti-inflammatory and antioxidant properties in microglial and neuronal cells.

Signaling Pathways
  • Inhibition of NF-κB Pathway: this compound suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory mediators.

  • Activation of Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in the cellular antioxidant response, protecting cells from oxidative stress.

Visualizations

Experimental Workflow for this compound Isolation

G start Dried Lindera erythrocarpa leaves (1.5 kg) extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning hexane_fraction Hexane Fraction partitioning->hexane_fraction silica_gel Silica Gel Column Chromatography hexane_fraction->silica_gel c18_column C18 Column Chromatography silica_gel->c18_column hplc Preparative HPLC c18_column->hplc end Pure this compound (33 mg) hplc->end

Caption: Isolation workflow of this compound.

Neuroprotective Signaling Pathways of this compound

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Oxidative Stress LPS LPS NFkB NF-κB Activation LPS->NFkB Activates Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Induces DHP This compound DHP->NFkB Inhibits DHP->Nrf2 Activates Inflammation Neuroinflammation NFkB->Inflammation Leads to Neuroprotection Neuroprotection Inflammation->Neuroprotection Reduces HO1 HO-1 Expression Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Promotes Antioxidant_Response->Neuroprotection Contributes to

Caption: this compound's signaling pathways.

References

Dihydropashanone: In Vitro Cell Culture Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropashanone (DHAP) is a natural compound isolated from Lindera erythrocarpa that has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical studies.[1][2] These application notes provide a comprehensive guide for conducting in vitro cell culture assays to evaluate the biological activity of this compound. The protocols detailed below are designed to ensure reproducibility and accuracy in assessing its effects on cell viability, inflammatory responses, and key signaling pathways.

Data Presentation

The following table summarizes the quantitative data on the in vitro effects of this compound from published studies.

Cell LineAssayTreatment/StimulantConcentration of this compoundEffectReference
BV2 (microglia)MTT AssayThis compound alone10–40 μMNo significant cytotoxicity observed.[1]
HT22 (hippocampal)MTT AssayThis compound alone10–40 μMNo significant cytotoxicity observed.[1]
BV2 (microglia)Nitric Oxide (NO) ProductionLipopolysaccharide (LPS)Not specifiedInhibited excessive NO production.[2]
RAW264.7 (macrophage)Nitric Oxide (NO) ProductionLipopolysaccharide (LPS)Not specifiedInhibited excessive NO production.[2]
BV2 (microglia)Cytokine Production (TNF-α, IL-6)Lipopolysaccharide (LPS)Not specifiedSignificantly inhibited the production of TNF-α and IL-6.[2]
BV2 (microglia)COX-2 and PGE₂ ProductionLipopolysaccharide (LPS)Not specifiedInhibited the overexpression of COX-2 and PGE₂.[2]
U266 (human multiple myeloma)Western BlotThis compound alone100 μMInvestigated activation of p38, JNK, and ERK1/2.[3]
BV2 (microglia)Western Blot (p-IκB-α)Lipopolysaccharide (LPS)Not specifiedSignificantly reduced the level of phosphorylated IκB-α.[2]
BV2 (microglia)Immunofluorescence (p65)Lipopolysaccharide (LPS)Not specifiedInhibited the nuclear translocation of the p65 subunit of NF-κB.[2]
BV2 and HT22Western Blot (Nrf2)This compound alone40 μMSignificantly promoted the activation of Nrf2 after 1.5 hours.[2]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • BV2, HT22, or RAW264.7 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for a few minutes until cells detach.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates.

This compound Preparation

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving it in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells (e.g., BV2 or HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and treat the cells with various concentrations of this compound (e.g., 10, 20, 40 μM) for 24 hours.[1]

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Cells seeded in a 24-well plate

  • LPS from Escherichia coli

  • This compound working solutions

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve solutions

  • Microplate reader

Protocol:

  • Seed cells (e.g., RAW264.7 or BV2) in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess reagent in a 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Cells cultured in 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-p-ERK1/2, anti-p-IκB-α, anti-Nrf2, anti-β-actin)[2][3]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and/or LPS for the desired time points.

  • Wash cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • LPS

  • This compound working solutions

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile coverslips.

  • Pre-treat cells with this compound before stimulating with LPS.[2]

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary anti-p65 antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope to observe the translocation of p65 from the cytoplasm to the nucleus.

Visualizations

Dihydropashanone_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IkBa_p p-IκBα (Degradation) IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation DHAP This compound DHAP->IKK Inhibition DHAP->p65_p50 Inhibition of Translocation DNA DNA p65_p50_nuc->DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Dihydropashanone_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHAP This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) DHAP->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., BV2, HT22, RAW264.7) Treatment Cell Treatment with This compound +/- LPS Cell_Culture->Treatment DHAP_Prep This compound Stock Preparation DHAP_Prep->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Western_Blot Western Blot (NF-κB, Nrf2, MAPKs) Treatment->Western_Blot IF Immunofluorescence (p65 Translocation) Treatment->IF Data_Analysis Data Collection and Analysis Cytotoxicity->Data_Analysis NO_Assay->Data_Analysis Western_Blot->Data_Analysis IF->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Dihydropashanone Treatment in HT22 Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has demonstrated significant neuroprotective effects in mouse hippocampal HT22 cells.[1] These cells are a valuable in vitro model for studying glutamate-induced oxidative stress and neuronal cell death, mechanisms implicated in various neurodegenerative diseases.[1][2][3] this compound protects HT22 cells from glutamate-induced toxicity by mitigating the accumulation of reactive oxygen species (ROS).[1] The underlying mechanism of this protective action involves the activation of the Nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1] This document provides detailed protocols for investigating the effects of this compound in HT22 neuronal cells, along with a summary of key quantitative data and visual representations of the relevant signaling pathway and experimental workflow.

Data Presentation

Table 1: Effect of this compound on HT22 Cell Viability in the Presence of Glutamate
This compound Concentration (µM)Glutamate (5 mM)Approximate Cell Viability (%)
0-100
0+~50
10+Increased
20+Increased (dose-dependent)
40+~80-90

Note: This table summarizes data indicating that this compound dose-dependently rescued HT22 cells from glutamate-induced cell death, with 40 µM showing the maximum protective effect.[1]

Table 2: Effect of this compound on Intracellular ROS Levels in Glutamate-Treated HT22 Cells
This compound Concentration (µM)GlutamateRelative ROS Levels
0-Baseline
0+Significantly Increased
10+Decreased
20+Decreased (dose-dependent)
40+Near Baseline

Note: This table illustrates that this compound effectively reduced the intracellular accumulation of ROS in HT22 cells challenged with glutamate in a concentration-dependent manner.[1]

Signaling Pathway and Experimental Workflow

cluster_extracellular Extracellular cluster_cellular HT22 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHP This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHP->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation HO1 HO-1 Antioxidant_Response Antioxidant Response (Cell Protection) HO1->Antioxidant_Response ROS ROS Antioxidant_Response->ROS ROS->Keap1_Nrf2 Inhibited by Antioxidant Response Glutamate Glutamate (Oxidative Stress) Glutamate->ROS Induces ARE ARE Nrf2_nuc->ARE Binds to ARE->HO1 Promotes transcription

Caption: this compound activates the Nrf2/HO-1 signaling pathway in HT22 neuronal cells.

cluster_assays 4. Assays start Start culture 1. Culture HT22 Cells start->culture pretreat 2. Pre-treat with this compound (10-40 µM for 2h) culture->pretreat induce 3. Induce Oxidative Stress (Glutamate for 8-24h) pretreat->induce viability Cell Viability Assay (MTT) induce->viability ros_assay ROS Measurement (DCFDA Assay) induce->ros_assay analyze 5. Data Analysis viability->analyze ros_assay->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Experimental Protocols

HT22 Cell Culture

The HT22 mouse hippocampal cell line is an appropriate model for studying oxidative stress-induced neuronal toxicity as it lacks functional ionotropic glutamate receptors.[2]

  • Cell Line: HT22 mouse hippocampal neuronal cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound Preparation and Treatment
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Dilute the stock solution in a complete culture medium to achieve final concentrations of 10, 20, and 40 µM. Ensure the final DMSO concentration does not exceed a level that is non-toxic to the cells (typically <0.1%).

  • Treatment Protocol: Pre-treat the HT22 cells with the this compound working solutions for 2 hours before inducing glutamate toxicity.[1]

Glutamate-Induced Oxidative Stress
  • Inducer: L-Glutamic acid.

  • Induction Protocol: After the 2-hour pre-treatment with this compound, add glutamate to the cell culture medium to a final concentration that induces approximately 50% cell death (e.g., 5 mM) to induce oxidative stress.[1][2]

  • Incubation: Incubate the cells with glutamate for the desired period, which can range from 8 to 24 hours depending on the specific assay being performed.[1]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed HT22 cells in a 96-well plate.

    • Pre-treat with this compound for 2 hours, followed by glutamate treatment for 24 hours.[1]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control group.

Intracellular ROS Measurement (DCFDA Assay)

This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

  • Procedure:

    • Seed HT22 cells in a suitable plate (e.g., 96-well black plate for fluorescence measurements).

    • Pre-treat with this compound for 2 hours, followed by glutamate treatment for 8 hours.[1]

    • Wash the cells with a serum-free medium.

    • Load the cells with DCFDA solution (e.g., 5 µM) in a serum-free medium and incubate for 15-30 minutes at 37°C.[2]

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the change in ROS levels.

Conclusion

This compound demonstrates promising neuroprotective properties against glutamate-induced oxidative stress in HT22 neuronal cells.[1] The provided protocols and data offer a framework for researchers to further investigate the therapeutic potential of this compound in the context of neurodegenerative diseases. The activation of the Nrf2/HO-1 pathway appears to be a key mechanism underlying its antioxidant and cytoprotective effects.[1] Further studies could explore its efficacy in more complex models and elucidate other potential molecular targets.

References

Application Notes and Protocols for Dihydropashanone in Neurodegenerative Disease Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has demonstrated significant neuroprotective potential, positioning it as a promising candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3][4] In vitro studies have elucidated its potent anti-neuroinflammatory and antioxidant properties.[1][2][4] this compound effectively inhibits neuroinflammation by suppressing the activation of nuclear factor-kappa B (NF-κB) in microglia, key immune cells of the central nervous system.[1][2][4] Furthermore, it protects neurons from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1][2][4]

These mechanisms of action suggest that this compound could mitigate the neuronal damage characteristic of neurodegenerative disorders. This document provides detailed application notes and proposed protocols for evaluating the efficacy of this compound in animal models of neurodegenerative disease, based on its known in vitro activities.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from in vitro studies, demonstrating the anti-inflammatory and antioxidant effects of this compound.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in BV2 Microglial Cells

This compound Concentration (µM)Inhibition of NO Production (%)
5~20%
10~45%
20~70%
40~90%

Data adapted from studies on LPS-induced inflammation in BV2 cells.[1]

Table 2: Protective Effect of this compound on Glutamate-Induced Cytotoxicity in HT22 Neuronal Cells

This compound Concentration (µM)Cell Viability (%)
0 (Glutamate only)~50%
5~65%
10~75%
20~85%
40~95%

Data adapted from studies on glutamate-induced excitotoxicity in HT22 cells.[1][3]

Table 3: Effect of this compound on Heme Oxygenase-1 (HO-1) Expression in HT22 Cells

This compound Concentration (µM)Fold Increase in HO-1 Expression
10~1.5
20~2.5
40~4.0

Data adapted from Western blot analysis of HO-1 protein levels.

Signaling Pathways of this compound

The neuroprotective effects of this compound are mediated through two key signaling pathways: inhibition of NF-κB-mediated neuroinflammation and activation of the Nrf2/HO-1 antioxidant response.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB->Inflammation This compound This compound This compound->IKK Inhibits

Figure 1: this compound inhibits the NF-κB signaling pathway.

Nrf2_HO1_Pathway OxidativeStress Oxidative Stress (e.g., Glutamate) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection This compound This compound This compound->Nrf2_Keap1 Promotes dissociation

Figure 2: this compound activates the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols for Animal Models

While in vivo studies with this compound are not yet published, the following protocols are proposed for evaluating its efficacy in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, a well-established model relevant to neurodegenerative diseases.[5][6][7]

Proposed Experimental Workflow

Experimental_Workflow Start Start: Acclimatization of Mice Grouping Randomly Assign to Groups: 1. Vehicle Control 2. LPS Only 3. This compound + LPS 4. This compound Only Start->Grouping Pretreatment Pre-treatment with this compound or Vehicle (e.g., daily for 7 days) Grouping->Pretreatment Induction Induce Neuroinflammation: Single or multiple LPS injections (i.p.) Pretreatment->Induction Behavioral Behavioral Testing (24-48h post-LPS): - Open Field Test - Y-maze - Morris Water Maze Induction->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Analysis Biochemical and Histological Analysis: - Cytokine levels (ELISA) - Western Blot (NF-κB, Nrf2, HO-1) - Immunohistochemistry (Iba-1, GFAP) Sacrifice->Analysis End End: Data Analysis and Interpretation Analysis->End

Figure 3: Proposed workflow for in vivo evaluation of this compound.

Protocol 1: LPS-Induced Neuroinflammation Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide mice into four groups (n=8-10 per group):

    • Group 1: Vehicle control (receives vehicle for this compound and saline instead of LPS).

    • Group 2: LPS only (receives vehicle for this compound and LPS).

    • Group 3: this compound + LPS.

    • Group 4: this compound only.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) once daily for 7 consecutive days.

  • Induction of Neuroinflammation:

    • On day 7, one hour after the final this compound/vehicle administration, inject LPS (from E. coli O111:B4; 0.25 mg/kg, i.p.) to Groups 2 and 3.[8]

    • Inject saline to Groups 1 and 4.

  • Behavioral Assessments: 24 hours after LPS injection, perform a battery of behavioral tests to assess cognitive and motor function.[9]

  • Tissue Collection: 48 hours after LPS injection, euthanize mice and collect brain tissue for biochemical and histological analysis.

Protocol 2: Western Blot Analysis for Nrf2 and HO-1
  • Sample Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein on a 10-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.[11][12][13][14]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software and normalize to the loading control.

Protocol 3: Immunohistochemistry for Microglia and Astrocyte Activation
  • Tissue Preparation:

    • Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight.

    • Cryoprotect the brains in 30% sucrose solution.

    • Cut 30-40 µm thick coronal sections using a cryostat.

  • Staining:

    • Wash sections in PBS and perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBST) for 1 hour.[15]

    • Incubate sections with primary antibodies against Iba-1 (for microglia, 1:500) and GFAP (for astrocytes, 1:1000) overnight at 4°C.[15][16][17][18][19]

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

    • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the number and analyze the morphology of Iba-1 and GFAP-positive cells in specific brain regions (e.g., hippocampus, cortex) to assess microgliosis and astrogliosis.[16]

Conclusion

This compound presents a compelling profile as a neuroprotective agent with dual anti-inflammatory and antioxidant activities. The provided in vitro data underscore its potential, while the proposed in vivo protocols offer a robust framework for its preclinical evaluation. These application notes and protocols are intended to guide researchers in designing and executing studies to validate the therapeutic efficacy of this compound in animal models of neurodegenerative diseases, a critical step towards its potential clinical application.

References

Application Notes and Protocols for Investigating Dihydropashanone in an MPTP-Induced Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor deficits.[1] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study PD pathogenesis and evaluate potential neuroprotective therapies.[2][3][4] MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized into the toxic ion 1-methyl-4-phenylpyridinium (MPP+).[4][5][6] MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, neuroinflammation, and ultimately, neuronal death.[2][4][6]

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has demonstrated significant neuroprotective properties in preclinical studies.[7] Its mechanisms of action involve potent anti-inflammatory and antioxidant effects. This compound has been shown to inhibit neuroinflammation by suppressing the activation of nuclear factor-kappa B (NF-κB) in microglia.[7] Additionally, it combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[7] These pathways are critically involved in the pathophysiology of Parkinson's disease, making this compound a promising candidate for investigation in the MPTP model.

These application notes provide a comprehensive, though theoretical, framework for designing and conducting experiments to evaluate the neuroprotective potential of this compound in an MPTP-induced mouse model of Parkinson's disease, based on established protocols for similar neuroprotective compounds.

Key Signaling Pathways

This compound's neuroprotective effects are primarily attributed to its modulation of two key signaling pathways: the Nrf2/HO-1 antioxidant response and the NF-κB inflammatory pathway.

cluster_0 Oxidative Stress & Neuroinflammation cluster_1 This compound Intervention MPTP MPTP MPP+ MPP+ MPTP->MPP+ ROS Oxidative Stress (ROS Production) MPP+->ROS NFkB_Activation NF-κB Activation ROS->NFkB_Activation Neuronal_Death Dopaminergic Neuronal Death ROS->Neuronal_Death Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory Pro_inflammatory->Neuronal_Death DHP This compound Nrf2 Nrf2 Activation DHP->Nrf2 Activates NFkB_Inhibition NF-κB Inhibition DHP->NFkB_Inhibition Inhibits HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Enzymes HO1->Antioxidant Antioxidant->ROS Inhibits NFkB_Inhibition->Pro_inflammatory Blocks Production

This compound's dual-action neuroprotective pathway.

Experimental Design and Workflow

A typical experimental design to test the efficacy of this compound would involve pre-treatment with the compound prior to and during MPTP administration. Post-treatment paradigms could also be explored to assess therapeutic potential.

G start Acclimatize C57BL/6 Mice (7 days) grouping Randomly Assign to Groups: 1. Vehicle + Saline 2. Vehicle + MPTP 3. DHP + MPTP start->grouping pretreatment This compound (DHP) or Vehicle Administration (e.g., Daily for 3-7 days) grouping->pretreatment mptp_induction MPTP Induction (e.g., Sub-acute: 20-30 mg/kg/day for 5 consecutive days) pretreatment->mptp_induction post_treatment Continue DHP/Vehicle Administration (e.g., for 7 days post-MPTP) mptp_induction->post_treatment behavioral Behavioral Testing (7-14 days post-MPTP) - Open Field Test - Rotarod Test - Pole Test post_treatment->behavioral euthanasia Euthanasia & Tissue Collection (e.g., 14 days post-MPTP) behavioral->euthanasia biochemical Biochemical & Histological Analysis: - Striatal HPLC (DA, DOPAC, HVA) - SNpc & Striatum TH-Immunohistochemistry - Western Blot (Nrf2, HO-1, NF-κB) euthanasia->biochemical

Proposed experimental workflow for evaluating this compound.

Protocols

MPTP-Induced Parkinson's Disease Model

Caution: MPTP is a potent neurotoxin. Strict adherence to safety protocols, including the use of personal protective equipment (PPE) and a designated safe handling area, is mandatory.

  • Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used due to their high susceptibility to MPTP.[8]

  • MPTP Regimen (Sub-acute): This regimen provides a robust and reproducible loss of dopaminergic neurons.

    • Prepare MPTP-HCl (Sigma-Aldrich, M0896) fresh daily by dissolving in sterile, cold 0.9% saline.

    • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg once daily for five consecutive days.[3][9]

    • The control group should receive an equivalent volume of saline.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Monitor animal health and body weight daily during and after MPTP administration.[10]

This compound Administration
  • Preparation: As this compound is lipophilic, it should be dissolved in a vehicle suitable for i.p. injection, such as corn oil or a solution of DMSO and saline. A pilot study to determine the maximum tolerated dose and optimal vehicle is recommended.

  • Proposed Dosing: Based on in vitro studies showing effects at micromolar concentrations, a starting in vivo dose range of 10-50 mg/kg could be explored.

  • Administration Schedule (Pre-treatment model):

    • Begin daily i.p. injections of this compound or vehicle 3-7 days prior to the first MPTP injection.[10]

    • On MPTP administration days, inject this compound approximately 30-60 minutes before the MPTP injection.

    • Continue daily this compound injections for a period (e.g., 7 days) following the final MPTP injection.[8]

Behavioral Assessments (7-14 days post-MPTP)

Perform behavioral tests to assess motor coordination, balance, and locomotor activity.

  • Rotarod Test:

    • Train mice on the rotarod apparatus (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days before MPTP treatment.[10]

    • On the test day, conduct three trials per mouse with a 15-20 minute inter-trial interval.

    • Record the latency to fall for each trial and average the results.

  • Pole Test:

    • Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm height, 1 cm diameter).

    • Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base.[1] A maximum time (e.g., 120 seconds) should be set.

  • Open Field Test:

    • Place the mouse in the center of an open field arena (e.g., 40x40 cm).

    • Use an automated tracking system to record the total distance traveled, time spent in the center versus periphery, and rearing frequency over a 5-10 minute period.[10][11] This assesses general locomotor activity and anxiety-like behavior.

Biochemical and Histological Analysis
  • Tissue Collection: At the end of the experiment (e.g., 14 days post-MPTP), anesthetize mice deeply and perfuse transcardially with saline, followed by 4% paraformaldehyde for histology or saline only for biochemistry. Dissect the brains and isolate the striatum and ventral midbrain (containing the substantia nigra).[10]

  • HPLC Analysis of Striatal Neurotransmitters:

    • Homogenize striatal tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the sample into an HPLC system with electrochemical detection to quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[1][12]

  • Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH):

    • Cryosection the fixed ventral midbrain tissue (containing the SNpc) and striatum.

    • Perform IHC using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

    • Use an appropriate secondary antibody and developing agent (e.g., DAB).

    • Quantify the number of TH-positive neurons in the SNpc using stereological methods and the optical density of TH-positive fibers in the striatum.[13]

  • Western Blot Analysis:

    • Homogenize brain tissue (SNpc or striatum) to extract proteins.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies for key pathway proteins (e.g., Nrf2, HO-1, p-NF-κB, IκBα) and a loading control (e.g., β-actin or GAPDH).

    • Quantify band density to determine relative protein expression levels.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.

Table 1: Behavioral Test Outcomes (Hypothetical Data)

Group Rotarod Latency (s) Pole Test (Time to Descend, s) Open Field (Total Distance, cm)
Vehicle + Saline 285 ± 15 12 ± 2 2500 ± 300
Vehicle + MPTP 110 ± 20* 45 ± 8* 1300 ± 250*
DHP + MPTP 210 ± 25# 25 ± 5# 2000 ± 280#

Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + MPTP.

Table 2: Neurochemical and Histological Analysis (Hypothetical Data)

Group Striatal DA (% of Control) Striatal DOPAC (% of Control) TH+ Neurons in SNpc (% of Control)
Vehicle + Saline 100 ± 8 100 ± 10 100 ± 5
Vehicle + MPTP 35 ± 5* 40 ± 6* 45 ± 7*
DHP + MPTP 75 ± 7# 70 ± 8# 80 ± 6#

Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + MPTP.

Table 3: Protein Expression Analysis by Western Blot (Hypothetical Data)

Group Relative Nrf2 Expression Relative HO-1 Expression Relative p-NF-κB Expression
Vehicle + Saline 1.0 ± 0.1 1.0 ± 0.2 1.0 ± 0.1
Vehicle + MPTP 0.9 ± 0.2 1.1 ± 0.3 3.5 ± 0.5*
DHP + MPTP 2.5 ± 0.4# 3.0 ± 0.5# 1.5 ± 0.3#

Data are presented as fold change relative to control (Mean ± SEM). *p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + MPTP.

References

Dihydropashanone: Application Notes and Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is no peer-reviewed, published scientific literature detailing the in vivo dosage and administration of dihydropashanone in mice. All available data on the biological activity of this compound in murine models is derived from in vitro studies using mouse-derived cell lines. The following application notes and protocols are based on this in vitro data and provide general guidance for researchers designing initial in vivo studies. Extrapolation of in vitro concentrations to in vivo dosages requires careful dose-range finding studies to determine the maximum tolerated dose (MTD) and effective dose.

Overview

This compound is a natural compound that has demonstrated significant antioxidant and anti-inflammatory properties in murine cell lines. In vitro studies have shown its potential for mitigating neuroinflammation and oxidative stress, suggesting its therapeutic potential for neurodegenerative diseases. The compound has been observed to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1).

Data Presentation: In Vitro Efficacy in Murine Cell Lines

The following table summarizes the effective concentrations of this compound used in in vitro experiments on mouse microglial (BV2) and hippocampal (HT22) cell lines. These concentrations can serve as a starting point for estimating potential in vivo plasma concentration targets.

Cell LineApplicationThis compound Concentration RangeKey FindingsCitation
BV2 (Mouse Microglial Cells) Anti-inflammatory activity10–40 µMPretreatment for 2 hours significantly inhibited the production of inflammatory factors (nitrite, TNF-α, IL-6, and PGE₂) induced by lipopolysaccharide (LPS). The maximum anti-inflammatory effect was observed at 40 µM.[1]
HT22 (Mouse Hippocampal Cells) Neuroprotective effects10–40 µMCo-treatment with this compound weakened glutamate-induced toxicity.[2][2]
BV2 and HT22 Cells Cytotoxicity Assessment10–40 µMExhibited no cytotoxic effects at the tested concentrations.[1][3][1][3]
BV2 and HT22 Cells Nrf2 Activation40 µMSignificantly promoted the nuclear translocation of Nrf2 after 1.5 hours of treatment.[1][2][1][2]

Proposed Signaling Pathways

In vitro evidence suggests that this compound exerts its biological effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.

Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHP This compound Nrf2_Keap1 Nrf2-Keap1 Complex DHP->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Ubiquitination ARE ARE Nrf2_nuc->ARE Binding HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Transcription experimental_workflow A Acclimatization of Mice B Baseline Measurements A->B C Randomization into Treatment Groups B->C D This compound Administration (e.g., Oral Gavage) C->D E Vehicle Control Administration C->E F Monitoring (Health & Behavior) D->F E->F G Endpoint Measurements (e.g., Tissue Collection) F->G At defined time points H Data Analysis G->H

References

Application Notes & Protocols for the Analysis of Dihydropashanone by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydropashanone is a natural dihydrochalcone compound found in various plant species, including Miliusa sinensis and Angelica pubescens.[1][2] As a member of the flavonoid family, it exhibits potential biological activities that are of interest to researchers in drug discovery and natural product chemistry. Accurate and sensitive analytical methods are crucial for the quantification and characterization of this compound in complex matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Given the limited availability of specific analytical methods for this compound in published literature, the following protocols are based on established methods for the analysis of similar compounds, such as other chalcones and flavonoids.[3][4][5] These methods serve as a robust starting point for method development and validation.

I. High-Performance Liquid Chromatography (HPLC) Method

Principle

Reversed-phase HPLC is the most common technique for the separation of flavonoids.[3][4] The method described here utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous acidic solution and an organic solvent allows for the efficient separation of this compound from other components in the sample matrix.

Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Syringe filters (0.22 µm or 0.45 µm).

Experimental Protocol: HPLC Analysis

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or a suitable solvent in which it is soluble, such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[1][6]

    • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation:

    • For plant material, a solid-liquid extraction is required. Homogenize the dried and powdered sample and extract with a suitable solvent like methanol or ethanol.

    • For liquid samples, a simple dilution may be sufficient.

    • Prior to injection, all samples and standards must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm (or determined by UV scan of the standard).

Data Presentation: HPLC Quantitative Data (Representative)

ParameterValueDescription
Retention Time (RT) ~15-20 minThe time at which this compound elutes from the column. This is an estimate and will need to be confirmed experimentally.
Linearity (r²) > 0.999Correlation coefficient for the calibration curve generated from the standard solutions.
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.15 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

II. Mass Spectrometry (MS) Method

Principle

Mass spectrometry provides high sensitivity and selectivity for the detection and structural confirmation of analytes. When coupled with HPLC, it allows for the identification and quantification of compounds in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique suitable for flavonoids and is commonly used in either positive or negative ion mode.

Instrumentation

  • A mass spectrometer (e.g., Triple Quadrupole, Quadrupole Time-of-Flight (Q-TOF), or Orbitrap) equipped with an ESI source.

  • The HPLC system described above.

Experimental Protocol: LC-MS Analysis

  • HPLC Conditions: Use the same HPLC conditions as described in the HPLC section. The flow from the HPLC is directed into the MS ion source.

  • MS Parameters (Representative for ESI):

    • Ionization Mode: ESI Positive and/or Negative.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (Nitrogen) Pressure: 35 psi.

    • Drying Gas (Nitrogen) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: m/z 100-500.

    • Fragmentation Voltage: 120 V.

  • Data Acquisition:

    • Full Scan Mode: To obtain the mass spectrum of the eluting compounds. The expected [M+H]⁺ ion for this compound (C₁₇H₁₈O₅, MW = 302.32) is m/z 303.12.[7] The [M-H]⁻ ion would be m/z 301.11.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring specific m/z transitions increases sensitivity and selectivity. A precursor ion (e.g., m/z 303.12) is selected and fragmented, and a specific product ion is monitored.

Data Presentation: MS Quantitative Data (Representative)

ParameterValue (Positive Ion Mode)Description
Precursor Ion [M+H]⁺ (m/z) 303.12The mass-to-charge ratio of the protonated this compound molecule.[7]
Product Ions (m/z) To be determinedCharacteristic fragment ions generated from the precursor ion in the collision cell. These are used for structural confirmation and MRM quantification.
Linearity (r²) > 0.999Correlation coefficient for the calibration curve.
Limit of Detection (LOD) ~1 ng/mLEstimated LOD for a sensitive mass spectrometer.
Limit of Quantification (LOQ) ~5 ng/mLEstimated LOQ for a sensitive mass spectrometer.

III. Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Stock Prepare this compound Stock Solution (1 mg/mL) Working_Standards Create Working Standards (0.1-100 µg/mL) Standard_Stock->Working_Standards Injection Inject 10 µL into HPLC System Working_Standards->Injection Sample_Extraction Extract this compound from Sample Matrix Filtration Filter all Samples and Standards (0.22 µm) Sample_Extraction->Filtration Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: HPLC analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample_Prep Prepare and Filter Sample as per HPLC Protocol LC_Separation HPLC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (Full Scan / MRM) Ionization->Mass_Analysis Detector Ion Detection Mass_Analysis->Detector Mass_Spectrum Obtain Mass Spectrum Detector->Mass_Spectrum Confirmation Confirm Identity by m/z and Fragmentation Mass_Spectrum->Confirmation Quantification Quantify using MRM Transitions Mass_Spectrum->Quantification

Caption: LC-MS analysis workflow for this compound.

References

Application Notes: Western Blot Protocol for Detecting Nrf2 Activation by Dihydropashanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, playing a key role in protecting against oxidative stress and inflammation.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stimuli, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective enzymes and proteins.

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has been identified as a potential activator of the Nrf2 signaling pathway. This application note provides a detailed protocol for assessing the activation of Nrf2 in response to this compound treatment using Western blotting. The primary hallmark of Nrf2 activation is its translocation from the cytoplasm to the nucleus. Therefore, this protocol focuses on the preparation of cytoplasmic and nuclear extracts to monitor this key event.

Key Signaling Pathway

The activation of Nrf2 by this compound is believed to follow the canonical Nrf2-Keap1 signaling pathway. This compound, as an Nrf2 activator, disrupts the Nrf2-Keap1 interaction, leading to Nrf2 stabilization and nuclear translocation. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of downstream antioxidant genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway DHP This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) DHP->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: this compound-induced Nrf2 signaling pathway.

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is optimized for cultured cells (e.g., BV2 or HT22 cells) treated with this compound.

Materials and Reagents
  • Cell Culture: BV2 or HT22 cells

  • This compound: Stock solution in DMSO

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

  • Cell Lysis Buffer:

    • Cytoplasmic Extraction Buffer: (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents or a buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors)

    • Nuclear Extraction Buffer: (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents or a buffer containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors)

  • Protein Assay Kit: BCA or Bradford assay

  • Laemmli Sample Buffer (4X): (e.g., Bio-Rad)

  • SDS-PAGE Gels: (e.g., 4-15% Mini-PROTEAN® TGX™ Precast Protein Gels)

  • Running Buffer (10X): Tris/Glycine/SDS

  • Transfer Buffer (10X): Tris/Glycine with 20% methanol

  • PVDF or Nitrocellulose Membranes: 0.45 µm

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Nrf2 (1:1000 dilution)

    • Rabbit anti-Lamin B1 (nuclear marker, 1:1000 dilution)

    • Mouse anti-β-actin or anti-GAPDH (cytoplasmic marker, 1:5000 dilution)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG (1:5000 - 1:10,000 dilution)

    • HRP-conjugated Goat anti-Mouse IgG (1:5000 - 1:10,000 dilution)

  • Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate)

  • Imaging System: Chemiluminescence imager

Experimental Workflow

Western_Blot_Workflow start Cell Culture treatment This compound Treatment (40 µM, 1.5 hours) start->treatment harvest Cell Harvesting & Lysis treatment->harvest fractionation Cytoplasmic & Nuclear Fractionation harvest->fractionation quantification Protein Quantification (BCA/Bradford) fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Nrf2, Lamin B1, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot experimental workflow.
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Plate cells (e.g., BV2 or HT22) in appropriate culture dishes and grow to 70-80% confluency.

    • Treat cells with 40 µM this compound for 1.5 hours.[3] Include a vehicle control (DMSO) and a positive control if available (e.g., sulforaphane).

  • Cell Harvesting and Fractionation:

    • After treatment, wash cells twice with ice-cold PBS.

    • Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of your chosen kit (e.g., NE-PER™). This typically involves sequential lysis steps to first isolate the cytoplasm and then the nuclear contents.

    • Store extracts at -80°C or proceed to the next step.

  • Protein Quantification:

    • Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

  • Sample Preparation:

    • Based on the protein concentration, normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane).

    • Add 4X Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Nrf2 signal in each fraction to its respective loading control (Lamin B1 for nuclear, β-actin for cytoplasmic).

Data Presentation

Summarize the quantitative data from the Western blot analysis in a structured table. This allows for a clear comparison of Nrf2 levels in the cytoplasmic and nuclear fractions across different treatment conditions.

Treatment GroupFractionNrf2 (Normalized Intensity)Lamin B1 (Normalized Intensity)β-actin (Normalized Intensity)
Vehicle Control Cytoplasmic
Nuclear
This compound (40 µM) Cytoplasmic
Nuclear
Positive Control Cytoplasmic
Nuclear
  • Normalized Intensity is calculated as the band intensity of the protein of interest divided by the band intensity of the corresponding loading control.

Troubleshooting

  • High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • No or Weak Signal: Check protein transfer efficiency. Ensure the primary antibody is suitable for Western blotting and recognizes the target protein in the species being tested. Increase protein loading amount.

  • Contamination between Fractions: Use a reliable fractionation kit and follow the protocol carefully. Always probe for both nuclear (Lamin B1) and cytoplasmic (β-actin, GAPDH) markers to assess the purity of your fractions.

References

Application Notes and Protocols for Measuring NF-κB Inhibition by Dihydropashanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropashanone, a natural compound, has demonstrated notable anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases, making its inhibition a key therapeutic strategy.

These application notes provide a comprehensive guide for researchers to measure and characterize the inhibitory effects of this compound on the NF-κB signaling cascade. The protocols outlined below cover methods to assess the impact of this compound on key events in the NF-κB pathway, from upstream kinase activity to downstream gene expression.

NF-κB Signaling Pathway and this compound's Point of Intervention

The canonical NF-κB signaling pathway is initiated by various stimuli, such as lipopolysaccharide (LPS), which activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process liberates the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes. This compound is believed to exert its inhibitory effect at one or more points within this cascade.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB IκBα-NF-κB Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation IkappaB->Ub_Proteasome Leads to NFkappaB_inactive NF-κB (p65/p50) NFkappaB_IkappaB->IkappaB Releases NFkappaB_active Active NF-κB (p65/p50) NFkappaB_IkappaB->NFkappaB_active Releases This compound This compound This compound->IKK Inhibits NFkappaB_nucleus Nuclear NF-κB NFkappaB_active->NFkappaB_nucleus Translocates DNA DNA (κB sites) NFkappaB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway and the putative inhibitory point of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on key inflammatory markers and processes regulated by NF-κB in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

Concentration (µM)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
0 (LPS only) 100%100%
10 Data not availableData not available
20 Data not availableData not available
40 Significantly ReducedSignificantly Reduced

Table 2: Inhibition of iNOS and COX-2 Protein Expression by this compound

Concentration (µM)iNOS Protein Expression (% of LPS control)COX-2 Protein Expression (% of LPS control)
0 (LPS only) 100%100%
10 Data not availableData not available
20 Data not availableData not available
40 Significantly ReducedSignificantly Reduced

Note: Specific quantitative values (e.g., IC50) for this compound are not yet publicly available. The term "Significantly Reduced" indicates a statistically significant decrease as observed in published studies.

Experimental Protocols

The following are detailed protocols for key experiments to measure the NF-κB inhibitory activity of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Measurement of NF-κB Inhibition Cell_Seeding Seed BV2 Microglial Cells Pretreatment Pre-treat with this compound (various concentrations) Cell_Seeding->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation IKK_Assay IKKβ Kinase Assay Stimulation->IKK_Assay p65_Translocation p65 Nuclear Translocation Assay Stimulation->p65_Translocation Reporter_Assay NF-κB Reporter Gene Assay Stimulation->Reporter_Assay Downstream_Analysis Downstream Target Analysis (iNOS, COX-2, Cytokines) Stimulation->Downstream_Analysis

Caption: General experimental workflow for assessing NF-κB inhibition.
Protocol 1: NF-κB p65 Nuclear Translocation Assay

Objective: To visualize and quantify the inhibition of LPS-induced NF-κB p65 subunit translocation from the cytoplasm to the nucleus by this compound.

Materials:

  • BV2 microglial cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: fluorescently-labeled (e.g., FITC)

  • Nuclear stain: DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Seed BV2 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for 30-60 minutes to induce p65 translocation.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-p65 antibody.

    • Wash and incubate with the fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.

Protocol 2: NF-κB Reporter Gene Assay

Objective: To quantitatively measure the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

  • BV2 cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase or β-lactamase gene under the control of an NF-κB response element).

  • This compound

  • LPS

  • Luciferase or β-lactamase assay reagent

  • Luminometer or spectrophotometer

Procedure:

  • Transfection (for transient assays): Transfect BV2 cells with the NF-κB reporter plasmid.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Treatment: Pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding LPS (e.g., 1 µg/mL) and incubate for 6-24 hours.

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter activity to cell viability and express the results as a percentage of the LPS-stimulated control.

Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine the effect of this compound on the protein expression levels of downstream NF-κB target genes, iNOS and COX-2.

Materials:

  • BV2 cells

  • This compound

  • LPS

  • Protein lysis buffer and protease inhibitors

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed BV2 cells in a 6-well plate. Pre-treat with this compound followed by LPS stimulation for 12-24 hours.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against iNOS, COX-2, and β-actin overnight.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control.

Protocol 4: IKKβ Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of the IKKβ subunit.

Materials:

  • Recombinant active IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)

  • This compound

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Assay Setup: In a microplate, combine the recombinant IKKβ enzyme, the IKKβ substrate, and this compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Detection: Terminate the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of IKKβ inhibition for each concentration of this compound and determine the IC50 value.

Logical_Relationship cluster_inhibition Inhibitory Effects cluster_downstream Downstream Consequences This compound This compound IKK_Inhibition IKKβ Kinase Activity (Protocol 4) This compound->IKK_Inhibition p65_Inhibition p65 Nuclear Translocation (Protocol 1) IKK_Inhibition->p65_Inhibition NFkB_Activity_Inhibition NF-κB Transcriptional Activity (Protocol 2) p65_Inhibition->NFkB_Activity_Inhibition Gene_Expression_Inhibition Decreased Expression of iNOS & COX-2 (Protocol 3) NFkB_Activity_Inhibition->Gene_Expression_Inhibition Cytokine_Inhibition Reduced Production of TNF-α & IL-6 NFkB_Activity_Inhibition->Cytokine_Inhibition

Caption: Logical flow from this compound's action to its downstream anti-inflammatory effects.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the NF-κB inhibitory properties of this compound. By systematically applying these methods, researchers can elucidate the compound's mechanism of action and quantify its potential as a therapeutic agent for inflammatory conditions. Further studies are warranted to determine the precise molecular interactions and to obtain specific quantitative data such as IC50 values for the various inhibitory activities of this compound.

Dihydropashanone: A Novel Tool for Investigating Neuroinflammation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

Introduction

Neuroinflammation, the inflammatory response within the brain and spinal cord, is increasingly recognized as a critical contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating these inflammatory cascades. Consequently, identifying and characterizing novel therapeutic agents that can modulate microglial activation and subsequent neuroinflammatory pathways is a key focus of neuropharmacology research. Dihydropashanone, a natural compound, has emerged as a promising candidate for studying and potentially mitigating neuroinflammation. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate neuroinflammatory signaling pathways.

This compound has been shown to exert potent anti-neuroinflammatory effects by targeting key signaling pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) antioxidant response pathway.[1] These pathways are pivotal in regulating the expression of pro-inflammatory mediators and antioxidant enzymes, respectively. By modulating these pathways, this compound effectively reduces the production of inflammatory cytokines and reactive oxygen species, thereby protecting neuronal cells from inflammatory damage.

Mechanism of Action

This compound's anti-neuroinflammatory properties are attributed to its dual action on two critical signaling cascades:

  • Inhibition of the NF-κB Signaling Pathway: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated. This typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been demonstrated to suppress the phosphorylation of p65 and the degradation of IκBα, thereby preventing NF-κB nuclear translocation and inhibiting the expression of downstream targets like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3][4]

  • Activation of the Nrf2/HO-1 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes, most notably HO-1. This compound promotes the nuclear translocation of Nrf2 and upregulates the expression of HO-1, enhancing the cellular antioxidant capacity and mitigating oxidative damage associated with neuroinflammation.[1][5]

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of neuroinflammation in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

MarkerThis compound Concentration (µM)% Inhibition/Reduction (relative to LPS control)Reference
Nitric Oxide (NO) Production 5Data not explicitly quantified, but significant reduction observed[6]
10Data not explicitly quantified, but significant reduction observed[6]
20Data not explicitly quantified, but significant reduction observed[6]
iNOS Protein Expression 5Dose-dependent reduction[7]
10Dose-dependent reduction[7]
20Dose-dependent reduction[7]
COX-2 Protein Expression 5Dose-dependent reduction[8]
10Dose-dependent reduction[8]
20Dose-dependent reduction[8]
TNF-α Secretion 5Dose-dependent reduction[9]
10Dose-dependent reduction[9]
20Dose-dependent reduction[9]
IL-6 Secretion 5Dose-dependent reduction[9]
10Dose-dependent reduction[9]
20Dose-dependent reduction[9]
Pathway ComponentThis compound Concentration (µM)ObservationReference
Phospho-p65 (p-p65) Levels 5, 10, 20Dose-dependent decrease in nuclear p-p65[3]
IκBα Degradation 5, 10, 20Inhibition of LPS-induced IκBα degradation[6]
Nrf2 Nuclear Translocation 5, 10, 20Dose-dependent increase in nuclear Nrf2[10]
HO-1 Protein Expression 5, 10, 20Dose-dependent increase[11]

Experimental Protocols

Protocol 1: Induction of Neuroinflammation in BV2 Microglial Cells

This protocol describes the standard method for inducing an inflammatory response in BV2 microglial cells using Lipopolysaccharide (LPS).

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the BV2 cells into 6-well or 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment:

    • The following day, replace the medium with fresh serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation).

  • Sample Collection:

    • For cytokine analysis (ELISA), collect the cell culture supernatant.

    • For protein analysis (Western Blot), wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

Protocol 2: Western Blot Analysis of NF-κB and Nrf2/HO-1 Pathway Proteins

This protocol details the detection of key proteins in the NF-κB and Nrf2/HO-1 signaling pathways.

Materials:

  • Cell lysates from Protocol 1

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol describes the quantification of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 1

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol provided with the specific kit.

  • General Steps:

    • Add standards and samples to the antibody-coated microplate wells.

    • Incubate to allow the cytokines to bind.

    • Wash the wells to remove unbound substances.

    • Add a detection antibody.

    • Incubate and wash.

    • Add a substrate solution to develop color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of NF-κB p65 translocation from the cytoplasm to the nucleus.

Materials:

  • BV2 cells cultured on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat BV2 cells on coverslips as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The localization of NF-κB p65 (fluorescent signal) in relation to the nucleus (DAPI signal) can be observed and quantified.

Visualizations

Dihydropashanone_NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p65 p65 p50 p50 p65_p50_active p65/p50 (Active) NFkB_complex->p65_p50_active IκBα degradation Nucleus Nucleus p65_p50_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription DHP This compound DHP->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Dihydropashanone_Nrf2_Pathway DHP This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHP->Keap1_Nrf2 Promotes dissociation Nrf2_nuclear Nrf2 Keap1_Nrf2->Nrf2_nuclear Nrf2 release & translocation Keap1 Keap1 Nrf2_cyto Nrf2 Nucleus Nucleus ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Experimental_Workflow Start Start: BV2 Cell Culture Treatment Pre-treatment: This compound Start->Treatment Stimulation Stimulation: LPS Treatment->Stimulation Sample_Collection Sample Collection Stimulation->Sample_Collection Supernatant Supernatant Sample_Collection->Supernatant Cell_Lysate Cell Lysate Sample_Collection->Cell_Lysate Fixed_Cells Fixed Cells on Coverslips Sample_Collection->Fixed_Cells ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA Western_Blot Western Blot (NF-κB & Nrf2 pathways) Cell_Lysate->Western_Blot IF Immunofluorescence (NF-κB Translocation) Fixed_Cells->IF

Caption: Experimental workflow for studying this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dihydropashanone Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dihydropashanone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural dihydrochalcone compound.[1] Its key chemical properties are summarized in the table below.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈O₅
Molecular Weight 302.32 g/mol [2]
Appearance Solid, Powder[1][2]
Purity Typically >98%[2]
CAS Number 41997-41-5[1][2][3]

Q2: In which solvents is this compound soluble?

This compound is a hydrophobic compound and is generally insoluble in aqueous solutions. It is soluble in several organic solvents, including:

  • Dimethyl sulfoxide (DMSO)[1][3]

  • Chloroform[1][3]

  • Dichloromethane[1][3]

  • Ethyl Acetate[1][3]

  • Acetone[1][3]

For in vitro studies involving cell cultures, DMSO is the most commonly used solvent.

Q3: What is the recommended solvent for preparing this compound for cell-based assays?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture experiments. It is a powerful polar aprotic solvent that can dissolve a wide range of hydrophobic compounds.

Q4: What is the maximum concentration of DMSO that can be used in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxic effects. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a dose-response curve for your specific cell line to determine the maximum non-toxic concentration. Primary cells are generally more sensitive to DMSO.

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

DMSO ConcentrationGeneral Cellular Tolerance
≤ 0.1% Considered safe for most cell lines, including sensitive ones.
0.1% - 0.5% Generally well-tolerated by many common cell lines.
> 0.5% - 1.0% May cause stress or toxicity in some cell lines; requires validation.
> 1.0% High risk of cytotoxicity; generally not recommended.

Q5: How do I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, dissolve a known weight of this compound powder in a specific volume of pure DMSO to achieve the desired molar concentration. For example, to make a 10 mM stock solution, you would dissolve 3.023 mg of this compound (MW = 302.32) in 1 mL of DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture.

Q6: My this compound precipitates when I add it to the cell culture medium. What should I do?

Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform a serial dilution. For example, first, dilute the stock solution in a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the final culture volume.

  • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your culture, but be sure to stay within the tolerated range for your cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes help improve solubility.

  • Use of a Co-solvent: In some cases, a small amount of a pharmaceutically acceptable co-solvent might be used in conjunction with DMSO, but this requires careful validation for cell toxicity.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues with this compound in In Vitro Studies

IssuePossible CauseRecommended Solution
Compound Precipitation in Media Poor aqueous solubility. Final DMSO concentration is too low.Perform stepwise dilution. Ensure gentle mixing. Pre-warm the media. If necessary and validated, slightly increase the final DMSO concentration.
Cell Death or Altered Morphology DMSO cytotoxicity. This compound-induced cytotoxicity.Perform a DMSO dose-response curve to determine the MTD for your cell line. Ensure the final DMSO concentration is below the toxic level (ideally ≤ 0.5%). Run a vehicle control (DMSO only).
Inconsistent Experimental Results Incomplete dissolution of stock solution. Precipitation of the compound during the experiment. Degradation of the compound.Ensure the stock solution is fully dissolved before use (brief vortexing or sonication may help). Visually inspect for precipitation before adding to cells. Prepare fresh dilutions for each experiment. Store stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 3.023 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To achieve a final concentration of 40 µM in your cell culture well (assuming a final volume of 1 mL), you will need to add 4 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.4%.

  • Recommended Method (Stepwise Dilution): a. In a sterile microcentrifuge tube, add 96 µL of pre-warmed complete cell culture medium. b. Add 4 µL of the 10 mM this compound stock solution to the medium and gently pipette up and down to mix. This creates a 400 µM intermediate dilution. c. Add 100 µL of this intermediate dilution to 900 µL of cells in your culture plate to achieve a final concentration of 40 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. For the example above, you would add 4 µL of DMSO to 1 mL of medium.

  • Gently swirl the culture plates to ensure even distribution of the compound.

  • Incubate the cells for the desired experimental duration.

Signaling Pathways and Visualizations

This compound has been shown to exert anti-inflammatory and antioxidant effects by modulating specific signaling pathways.

This compound's Effect on the NF-κB Signaling Pathway

This compound has been observed to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3] This inhibition leads to a reduction in the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces DHP This compound DHP->IKK inhibits

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

This compound's Effect on the Nrf2/HO-1 Signaling Pathway

This compound has also been shown to protect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[3] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active released Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nucleus->ARE binds to HO1 HO-1 Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant DHP This compound DHP->Nrf2_active promotes

Caption: this compound promotes the activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow for Assessing this compound Solubility and Cytotoxicity

The following workflow outlines the key steps for successfully incorporating this compound into your in vitro experiments.

workflow start Start prep_stock Prepare High-Concentration This compound Stock (e.g., 10-50 mM in DMSO) start->prep_stock dmso_test Determine Max Tolerable DMSO Concentration for Cell Line (DMSO Dose-Response) prep_stock->dmso_test solubility_test Test Solubility of this compound Working Dilutions in Media dmso_test->solubility_test precip Precipitation? solubility_test->precip adjust Adjust Dilution Protocol (e.g., stepwise dilution, pre-warm media) precip->adjust Yes experiment Perform In Vitro Experiment with this compound and Vehicle Control precip->experiment No adjust->solubility_test end End experiment->end

Caption: Recommended workflow for this compound solubility and cytotoxicity testing.

References

Dihydropashanone stability in cell culture media like DMEM

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydropashanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMEM cell culture medium?

A1: Currently, there is no publicly available data specifically detailing the stability of this compound in DMEM or other cell culture media. The stability of a compound in solution can be influenced by several factors including its chemical structure, pH, temperature, exposure to light, and interaction with media components. This compound is a sesquiterpenoid, and the stability of this class of compounds in aqueous solutions can vary. Therefore, it is crucial to determine its stability under your specific experimental conditions.

Q2: What factors could potentially degrade this compound in my cell culture experiment?

A2: Several factors can contribute to the degradation of this compound in cell culture media:

  • pH: DMEM is typically buffered to a physiological pH of 7.2-7.4. However, cellular metabolism can cause shifts in the local pH, potentially affecting the stability of the compound.

  • Temperature: Standard cell culture incubation is performed at 37°C. This elevated temperature can accelerate the degradation of some compounds compared to storage at lower temperatures.

  • Media Components: Components in the DMEM, such as vitamins, amino acids, and salts, could potentially interact with and degrade this compound.[1][2] The presence of serum (e.g., FBS) adds enzymes and other proteins that can metabolize or bind to the compound.

  • Light Exposure: Some compounds are light-sensitive. It is good practice to minimize the exposure of your compound stocks and experimental plates to direct light.

  • Oxidation: The aqueous and oxygen-rich environment of cell culture can lead to oxidative degradation of susceptible compounds.

Q3: How can I test the stability of this compound in my specific DMEM formulation?

A3: You can perform a compound stability assay. The general principle is to incubate this compound in your specific cell-free DMEM formulation under the same conditions as your cell-based experiments (e.g., 37°C, 5% CO2). Samples are collected at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining amount of the parent compound. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the known cellular signaling pathways affected by this compound?

A4: this compound has been shown to exhibit antioxidant and anti-inflammatory properties by modulating specific signaling pathways. It can inhibit neuroinflammation by reducing the activation of the NF-κB pathway in microglia.[3] Additionally, this compound exerts antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in this compound concentration between replicate samples in a stability assay. - Inconsistent sample collection or processing. - Pipetting errors. - Issues with the analytical method (e.g., HPLC/LC-MS).- Ensure thorough mixing of the media containing this compound before each sample collection. - Use calibrated pipettes and proper pipetting techniques. - Validate your analytical method for linearity, precision, and accuracy.
Rapid loss of this compound in the first time point of the stability assay. - Adsorption of the compound to the plasticware (e.g., tubes, plates). - High instability of the compound under the tested conditions.- Consider using low-adsorption plasticware or silanized glass vials. - Include a very early time point (e.g., 1 or 5 minutes) to assess for rapid degradation or adsorption.
No detectable this compound at any time point. - The initial concentration is below the limit of detection of the analytical method. - Extremely rapid degradation.- Increase the initial concentration of this compound. - Optimize the sensitivity of your analytical method. - Collect samples at much earlier time points (e.g., immediately after addition).
Inconsistent biological effects of this compound in cell-based assays. - Degradation of this compound in the cell culture medium over the course of the experiment.- Perform a stability study under your experimental conditions to determine the half-life of the compound. - Consider replenishing the media with fresh this compound at appropriate intervals based on its stability.

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMEM

This protocol outlines a general method to determine the stability of this compound in cell-free DMEM.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • DMEM (the same formulation used in your experiments, with or without serum)

  • Sterile, low-adsorption microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (HPLC or LC-MS/MS)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed DMEM to the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

  • Incubation: Aliquot the working solution into multiple sterile tubes or wells of a plate. Place the samples in a 37°C incubator with 5% CO2.

  • Sample Collection: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours). The time points should be chosen to capture the degradation profile of the compound.

  • Sample Processing: Immediately after collection, stop any potential degradation. This can be achieved by adding a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins and halt enzymatic activity, followed by centrifugation.[4]

  • Analysis: Analyze the supernatant from each time point using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the half-life (t½) of the compound in your specific media and under your experimental conditions.

Visualizations

Signaling Pathways Modulated by this compound

Dihydropashanone_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS IKK IKK LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65 p65 p65_nuc p65 (nucleus) p65->p65_nuc translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) p65_nuc->Inflammatory_Genes activates transcription ROS Oxidative Stress (e.g., from glutamate) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 ARE->HO1 induces expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response DHP This compound DHP->IKK inhibits DHP->Keap1 inhibits

Caption: this compound's dual inhibitory action on inflammatory and oxidative stress pathways.

Experimental Workflow for Stability Assessment

Stability_Workflow A 1. Prepare this compound Stock Solution (in DMSO) B 2. Dilute in DMEM to Final Concentration A->B C 3. Incubate at 37°C, 5% CO2 B->C D 4. Collect Samples at Defined Time Points C->D E 5. Quench Reaction (e.g., with Acetonitrile) D->E F 6. Centrifuge to Pellet Precipitate E->F G 7. Analyze Supernatant by HPLC or LC-MS/MS F->G H 8. Quantify Remaining Compound and Determine Half-Life G->H

Caption: Workflow for determining the stability of this compound in cell culture media.

References

preventing Dihydropashanone precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dihydropashanone in aqueous solutions during experiments.

FAQs: Understanding and Preventing this compound Precipitation

Q1: What is this compound and why does it precipitate in aqueous solutions?

This compound is a type of chalcone, a class of organic compounds that are generally characterized by low water solubility due to their hydrophobic nature. Its chemical name is 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one. Precipitation occurs when the concentration of this compound exceeds its solubility limit in an aqueous medium. This is a common issue for many hydrophobic molecules when transitioning from a high-solubility organic solvent stock solution to an aqueous experimental buffer.

Q2: What are the key physicochemical properties of this compound to consider?

Understanding the following properties is crucial for troubleshooting precipitation issues:

PropertyValue/InformationSource/Method
IUPAC Name 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one-
Molecular Formula C17H18O5[1]
Molecular Weight 302.33 g/mol -
Aqueous Solubility Predicted to be low. Experimental data not readily available.General property of chalcones
Organic Solvent Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]
Predicted pKa Acidic pKa₁: 7.8 (most acidic), Acidic pKa₂: 9.5Chemicalize Prediction[3][4]

Note: The provided pKa values are predictions and should be used as a guideline. Experimental verification is recommended for precise applications.

Q3: What are the primary strategies to prevent this compound precipitation?

There are several effective methods to enhance the solubility of this compound in aqueous solutions:

  • Co-solvent Systems: Introducing a water-miscible organic solvent can significantly increase solubility.

  • pH Adjustment: Modifying the pH of the aqueous solution can ionize this compound, thereby increasing its solubility.

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.

The choice of method will depend on the specific requirements of your experiment, including cell type, assay sensitivity, and the final desired concentration of this compound.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer.

This is the most common precipitation issue. The abrupt change in solvent polarity causes the hydrophobic compound to crash out of solution.

Troubleshooting Workflow:

start Precipitation observed after adding DMSO stock to aqueous buffer step1 Is the final DMSO concentration <0.5%? start->step1 step2_yes Yes step1->step2_yes Yes step2_no No step1->step2_no No step4 Employ a solubilization strategy: - Co-solvent system - pH adjustment - Cyclodextrins step2_yes->step4 step3 Decrease DMSO concentration. Prepare a higher concentration stock and use a smaller volume. step2_no->step3 step3->step1 step5 Did precipitation resolve? step4->step5 step6_yes Yes step5->step6_yes Yes step6_no No step5->step6_no No end_success Proceed with experiment. step6_yes->end_success end_fail Re-evaluate experimental parameters. Consider alternative formulation. step6_no->end_fail

Figure 1. Troubleshooting workflow for precipitation upon dilution.

Experimental Protocols

Protocol 1: Using a Co-solvent System (DMSO/Ethanol)

This protocol utilizes a combination of water-miscible organic solvents to maintain this compound solubility in the final aqueous solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Target aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution, gentle warming (37°C) and vortexing may be applied.

  • Prepare an Intermediate Dilution:

    • Dilute the high-concentration stock solution 1:1 with ethanol. For example, mix 10 µL of 50 mM this compound in DMSO with 10 µL of ethanol. This creates a 25 mM solution in 50% DMSO/50% ethanol.

  • Final Dilution into Aqueous Buffer:

    • Add the intermediate dilution dropwise to your pre-warmed (37°C) aqueous buffer while gently vortexing.

    • Ensure the final concentration of the organic solvents is compatible with your experimental system (typically <0.5% total solvent).

Co-solvent Concentration Comparison:

Co-solvent SystemMaximum Achievable Concentration (Hypothetical)Notes
100% DMSO StockProne to precipitation upon >1:200 dilutionHigh risk of precipitation.
50% DMSO / 50% Ethanol IntermediateHigher, stable concentrations in final solutionThe ethanol helps to bridge the polarity gap.
Protocol 2: pH-Adjusted Solubilization

Based on the predicted pKa of ~7.8 for the most acidic hydroxyl group, increasing the pH of the aqueous buffer can deprotonate this compound, increasing its polarity and solubility.

Mechanism of pH-Dependent Solubility:

cluster_0 Low pH (e.g., pH < 7.0) cluster_1 High pH (e.g., pH > 8.5) low_pH This compound (Neutral) Poorly water-soluble high_pH This compound (Anionic) More water-soluble low_pH->high_pH Deprotonation high_pH->low_pH Protonation

Figure 2. Effect of pH on this compound ionization and solubility.

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in a small amount of 0.1 M NaOH to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dilution into Buffered Solution:

    • Prepare your target aqueous buffer at a pH of 8.5 or higher (e.g., Tris buffer). Ensure the buffer has sufficient capacity to maintain the pH after the addition of the this compound stock.

    • Slowly add the alkaline this compound stock to the buffer with constant stirring.

  • Final pH Adjustment (Optional and with caution):

    • If necessary, carefully adjust the final pH of the solution back towards the desired experimental pH. Be aware that this may cause precipitation if the solubility limit is exceeded at the new pH. Perform this step in small increments, monitoring for any signs of precipitation.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Mechanism of Cyclodextrin Encapsulation:

D This compound (Hydrophobic) Complex Inclusion Complex (Water-soluble) D->Complex CD Cyclodextrin (Hydrophilic exterior, hydrophobic interior) CD->Complex

References

Technical Support Center: Optimizing Dihydropashanone Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of Dihydropashanone for various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, DMSO is the most commonly used solvent. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[2]

Q2: How should this compound stock solutions be stored?

A2: this compound stock solutions should be stored at -20°C or -80°C for long-term stability.[1][2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[1]

Q3: What is a typical starting concentration range for this compound in bioassays?

A3: Based on published data, a starting concentration range of 10 µM to 40 µM has been used in cell-based assays to evaluate the bioactivity of this compound.[3] However, the optimal concentration is cell-type and assay-dependent. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound stable in cell culture media?

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Steps
Compound Insolubility Ensure this compound is completely dissolved in the stock solvent before diluting into aqueous media. Sonication may aid in dissolution. The final DMSO concentration should be kept low to avoid precipitation in the aqueous assay buffer. Consider using a small amount of a non-ionic surfactant like Tween 80 to improve solubility, but first, verify that the surfactant does not interfere with the assay.
Sub-optimal Concentration The concentration of this compound may be too low to elicit a biological response. Perform a wider range dose-response study, for example, from 0.1 µM to 100 µM, to identify the active concentration range.
Compound Degradation Prepare fresh working solutions of this compound for each experiment. Minimize exposure of the compound to light and elevated temperatures. Assess the stability of this compound in your specific assay conditions if degradation is suspected.
Incorrect Assay Endpoint The chosen bioassay may not be suitable for detecting the specific biological activity of this compound. Consider using alternative or complementary assays to assess its effects. For example, if measuring anti-inflammatory effects, in addition to NO production, measure cytokine levels (e.g., TNF-α, IL-6) as well.
Cell Line Insensitivity The selected cell line may not be responsive to this compound. If possible, test the compound on a different, relevant cell line.
Issue 2: High Cytotoxicity Observed at Expected Efficacious Doses
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding non-toxic levels (typically <0.5%). Run a solvent control to assess its effect on cell viability.
Compound-Induced Cytotoxicity This compound itself may be cytotoxic at higher concentrations. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which it significantly reduces cell viability. The optimal concentration for your bioassay should be below the cytotoxic threshold.
Assay Interference The compound may interfere with the assay components. For example, in an MTT assay, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal. Run a cell-free control with the compound and assay reagents to check for interference.
Contamination Microbial contamination of the cell culture or reagents can lead to cell death. Regularly check cultures for contamination and use aseptic techniques.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on BV2 and HT22 Cells

Cell LineConcentration (µM)Cell Viability (% of Control)
BV210~100%
20~100%
40~100%
HT2210~100%
20~100%
40~100%

Data adapted from a study on the anti-neuroinflammatory and neuroprotective effects of this compound. Cell viability was assessed using the MTT test after 24 hours of treatment.

Table 2: Anti-inflammatory Effects of this compound on LPS-induced BV2 Cells

TreatmentNitrite Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
This compound (10 µM) + LPS~80%~75%~85%
This compound (20 µM) + LPS~60%~55%~65%
This compound (40 µM) + LPS~40%~35%~45%

Data represents the inhibitory effect of this compound on the production of inflammatory mediators in BV2 cells stimulated with lipopolysaccharide (LPS). Cells were pretreated with this compound for 2 hours before LPS stimulation for 24 hours.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Measurement of Nitric Oxide (NO) Production using Griess Assay

Objective: To quantify the effect of this compound on the production of nitric oxide, an inflammatory mediator.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 or BV2 macrophages) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution (e.g., 1% in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.[8]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.

Quantification of Cytokine Levels using ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Methodology:

  • Sample Preparation: Collect cell culture supernatants from cells treated with this compound and/or an inflammatory stimulus as described in the Griess assay protocol.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[9]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[9]

    • Sample Incubation: Add the collected supernatants and standards to the wells and incubate for 2 hours at room temperature.[9]

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[9]

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.[9]

    • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[9]

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Determine the concentration of the cytokine in the samples from the standard curve.

Visualizations

Signaling Pathways

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes This compound This compound This compound->PI3K May Inhibit This compound->Akt May Inhibit

Caption: Potential Modulation of the PI3K/Akt Signaling Pathway.

MAPK_Pathway Stress Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, RAF) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Cellular Responses (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Regulates This compound This compound This compound->MAPKK May Inhibit

Caption: Potential Modulation of the MAPK Signaling Pathway.

Experimental Workflow

concentration_optimization_workflow start Start: Prepare this compound Stock Solution range_finding Perform Broad Range Dose-Response Study (e.g., 0.1 - 100 µM) start->range_finding cytotoxicity Determine Cytotoxicity (IC50) using MTT Assay range_finding->cytotoxicity assess_activity Assess Bioactivity in Target Assay (e.g., Griess, ELISA) range_finding->assess_activity analyze_data Analyze Dose-Response Data Determine EC50 or Optimal Concentration cytotoxicity->analyze_data assess_activity->analyze_data is_therapeutic_window Is there a therapeutic window? (Efficacy below cytotoxicity) analyze_data->is_therapeutic_window narrow_range Perform Narrow Range Dose-Response Study around EC50 is_therapeutic_window->narrow_range Yes stop Stop: Re-evaluate Compound or Assay is_therapeutic_window->stop No confirm_activity Confirm Bioactivity at Optimized Concentration narrow_range->confirm_activity end End: Optimized Concentration for Bioassays Determined confirm_activity->end

Caption: Workflow for Optimizing this compound Concentration.

References

troubleshooting Dihydropashanone dose-response curve variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Dihydropashanone dose-response curve experiments.

Troubleshooting Guide

Question 1: Why am I seeing inconsistent results and high variability between replicate wells in my this compound dose-response assay?

High variability in dose-response assays can arise from several factors, ranging from technical execution to the inherent properties of the compound. Here’s a checklist of potential causes and solutions:

  • Inaccurate Pipetting: Small errors in pipetting, especially during serial dilutions, can lead to significant concentration inaccuracies.

    • Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions and change pipette tips for each concentration.

  • Inconsistent Cell Seeding: A non-uniform cell density across wells will lead to variable responses.

    • Solution: Thoroughly resuspend cells before seeding to ensure a homogenous mixture. Avoid letting cells settle in the reservoir of a multi-channel pipette.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and compound activity.

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Compound Precipitation: this compound, as a natural compound, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.

    • Solution: Visually inspect your stock and working solutions for any precipitate. Consider using a lower concentration of your organic solvent (e.g., DMSO) in the final assay medium (typically <0.5%) and ensure it is consistent across all wells.

  • Cell Health and Viability: Unhealthy or overly confluent cells will not respond consistently to treatment.

    • Solution: Monitor cell morphology and viability before and during the experiment. Ensure cells are in the logarithmic growth phase and are not over-confluent.

Question 2: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?

Non-sigmoidal dose-response curves can be indicative of several phenomena, particularly with natural compounds that may have complex biological activities.

  • Biphasic (Hormetic) Response: Some natural compounds exhibit a U-shaped or inverted U-shaped dose-response curve, where low doses stimulate a response and high doses inhibit it, or vice-versa. This is a known phenomenon for some phytochemicals.

    • Solution: If you observe a biphasic response, it may be a true biological effect of this compound. Consider the possibility that it interacts with multiple targets or signaling pathways with different concentration dependencies.

  • Off-Target Effects: At higher concentrations, this compound might be interacting with unintended biological targets, leading to a complex or unexpected dose-response relationship.

    • Solution: Investigate the known and predicted targets of this compound to understand potential off-target effects.

  • Compound Instability: this compound may degrade over the course of the experiment, leading to a weaker than expected response at later time points or higher concentrations.

    • Solution: Prepare fresh solutions of this compound for each experiment. Protect solutions from light and store them appropriately.

Question 3: I am not observing the expected anti-inflammatory or neuroprotective effects of this compound in my assay. What should I check?

If this compound is not exhibiting its expected biological activity, consider the following:

  • Cell Line Suitability: The cell line you are using may not express the necessary molecular targets or signaling components for this compound to exert its effects.

    • Solution: Confirm that your chosen cell line is appropriate for studying the Nrf2/HO-1 and NF-κB signaling pathways. For example, BV2 microglia and HT22 hippocampal neurons have been used to demonstrate its anti-inflammatory and neuroprotective effects.

  • Reagent Quality: The purity of your this compound can significantly impact its activity.

    • Solution: Use high-purity this compound (>98%). Confirm the identity and purity of your compound if possible.

  • Assay Endpoint: The chosen assay endpoint may not be sensitive enough or may not be directly modulated by the pathways this compound affects.

    • Solution: Ensure your assay measures a relevant downstream effect of Nrf2/HO-1 activation or NF-κB inhibition, such as changes in cytokine levels (TNF-α, IL-6), COX-2 expression, or reactive oxygen species (ROS) production.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound has been shown to exert neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways. It activates the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response.[1][2][3] Additionally, it inhibits the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[1][2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is a dihydrochalcone and is generally soluble in organic solvents such as Dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the cell culture medium.

Q3: Are there any known IC50 or EC50 values for this compound?

A3: While comprehensive dose-response studies with calculated IC50 or EC50 values for this compound are not widely available in the public literature, some studies provide data on its effective concentrations. For instance, a concentration of 40 µM has been shown to significantly block the expression of iNOS and COX-2 in LPS-induced BV2 microglial cells.[1] Another study on a compound abbreviated as DHAP, which may refer to this compound, reported an IC50 of 26.00 ± 0.37 µg/mL in a DPPH radical scavenging assay and noted that a concentration of 91.78 µM inhibited the production of several pro-inflammatory cytokines.[4]

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound. Researchers can use this as a reference and for comparison with their own experimental results.

AssayCell Line/SystemEffectConcentration/IC50Reference
iNOS and COX-2 ExpressionLPS-induced BV2 microgliaSignificant inhibition40 µM[1]
DPPH Radical ScavengingCell-freeScavenging effectIC50: 26.00 ± 0.37 µg/mL[4]
Cytokine Production (NO, TNF-α, IL-1β, IL-6)LPS-stimulated J774A.1 macrophagesInhibition91.78 µM[4]

Experimental Protocols

Detailed Protocol: MTT Assay for Assessing this compound Cytotoxicity

This protocol provides a general framework for determining the dose-dependent effects of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell line of interest (e.g., HT22, BV2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the key signaling pathways modulated by this compound, an experimental workflow for a dose-response assay, and a logical troubleshooting flow.

Dihydropashanone_Signaling_Pathways cluster_0 NF-κB Pathway (Inhibition) cluster_1 Nrf2/HO-1 Pathway (Activation) LPS LPS IKK IKK LPS->IKK IκBα IκBα IKK->IκBα p65_p50 p65/p50 IκBα->p65_p50 p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) p65_p50_nucleus->Inflammatory_Genes DHP This compound DHP->IKK ROS ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE HO1 HO-1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response DHP2 This compound DHP2->Keap1

Caption: Signaling pathways modulated by this compound.

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dhp Prepare serial dilutions of this compound incubate_24h->prepare_dhp treat_cells Treat cells with this compound prepare_dhp->treat_cells incubate_treatment Incubate for treatment period (24-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Analyze data and plot dose-response curve read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Flowchart decision decision start High Variability in Dose-Response Curve? decision_pipetting Pipetting Error? start->decision_pipetting check_pipetting Check Pipette Calibration and Technique check_pipetting->start check_cell_seeding Review Cell Seeding Protocol check_cell_seeding->start check_edge_effects Evaluate for Edge Effects check_edge_effects->start check_precipitation Inspect for Compound Precipitation check_precipitation->start check_cell_health Assess Cell Health and Confluency check_cell_health->start consistent_results Results are Consistent decision_pipetting->check_pipetting Yes decision_seeding Seeding Inconsistent? decision_pipetting->decision_seeding No decision_seeding->check_cell_seeding Yes decision_edge Edge Effects? decision_seeding->decision_edge No decision_edge->check_edge_effects Yes decision_precip Precipitation? decision_edge->decision_precip No decision_precip->check_precipitation Yes decision_health Cell Health Issues? decision_precip->decision_health No decision_health->check_cell_health Yes decision_health->consistent_results No

Caption: Troubleshooting logical relationships.

References

identifying and minimizing Dihydropashanone off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Dihydropashanone. The following resources are designed to address common challenges and provide clear, actionable protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with this compound?

Q2: How can I proactively determine the potential off-target profile of this compound?

A2: A combination of computational and experimental approaches is recommended for profiling the off-target interactions of this compound.

  • In Silico Prediction: Computational methods, such as Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening this compound against extensive databases of known protein structures and compound activities.[3]

  • Experimental Screening: High-throughput screening (HTS), kinase profiling panels, and receptor binding assays can be used to empirically test for and validate any predicted interactions in a laboratory setting.[1][4]

Q3: What are some general strategies to minimize this compound's off-target effects in my experiments?

A3: Several strategies can be implemented to reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[1]

  • Employ Structurally Distinct Inhibitors: Using multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect.[1]

  • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help verify that the observed cellular phenotype is a direct result of modulating your target of interest.[1]

  • Perform Control Experiments: Always include negative controls (vehicle only) and positive controls (a well-characterized inhibitor for the same target) in your experimental design.[1]

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target effects 1. Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. 2. Use a structurally unrelated inhibitor of the same target. 3. Perform a rescue experiment by overexpressing the intended target.A significant discrepancy in potency may indicate an off-target effect. If the phenotype is not replicated, it is likely an off-target effect of this compound. If the phenotype is not rescued, it suggests the involvement of other targets.
Experimental artifact Review and optimize your experimental protocol, including all controls.Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: this compound is showing toxicity in my cell lines at concentrations required for target inhibition.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express the intended target.Identification of interactions with toxicity-related proteins. If toxicity persists, it is likely due to off-target effects.
On-target toxicity 1. Modulate the expression of the intended target (e.g., via knockdown or overexpression) and assess changes in toxicity. 2. Investigate the downstream signaling pathway of the intended target for known links to cell viability.A direct correlation between target expression levels and toxicity suggests on-target effects. Confirmation that the target's pathway is involved in cellular toxicity.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a kinase profiling study to identify this compound's off-target interactions.

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)Notes
On-Target Kinase 98%45Primary Target
Off-Target Kinase A 88%275Significant off-target activity
Off-Target Kinase B 62%1,800Moderate off-target activity
Off-Target Kinase C 12%>10,000Minimal off-target activity
Off-Target Kinase D 3%>10,000No significant activity

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the this compound stock to create a range of concentrations for IC50 determination.

  • In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at room temperature for the time specified by the assay manufacturer.

  • Add a luminescence-based detection reagent that measures the amount of ATP remaining in each well.

  • Read the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target within a cellular context.

Methodology:

  • Treat intact cells with this compound at the desired concentration or a vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Visualizations

Signaling_Pathway_Off_Target This compound This compound On_Target On-Target Protein This compound->On_Target Off_Target_A Off-Target Kinase A This compound->Off_Target_A Off_Target_B Off-Target Receptor B This compound->Off_Target_B Downstream_On Desired Cellular Effect On_Target->Downstream_On Downstream_Off_A Unintended Signaling A Off_Target_A->Downstream_Off_A Downstream_Off_B Toxic Phenotype B Off_Target_B->Downstream_Off_B

Caption: On- and off-target effects of this compound.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation In_Silico Computational Screening (e.g., OTSA) Prediction Predicted Off-Targets In_Silico->Prediction HTS High-Throughput Screening (e.g., Kinase Panel) Prediction->HTS Validation Validated Off-Targets HTS->Validation CETSA Cell-Based Assays (e.g., CETSA, Phenotypic Screens) Validation->CETSA Confirmation Confirmed Cellular Effects CETSA->Confirmation

Caption: Workflow for identifying off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed Dose_Response Dose-Response Congruent? Start->Dose_Response Structural_Analog Phenotype with Structural Analog? Dose_Response->Structural_Analog No On_Target Likely On-Target or Experimental Artifact Dose_Response->On_Target Yes Genetic_Rescue Phenotype Rescued by Target Overexpression? Structural_Analog->Genetic_Rescue No Structural_Analog->On_Target Yes Off_Target High Likelihood of Off-Target Effect Genetic_Rescue->Off_Target No Genetic_Rescue->On_Target Yes

Caption: Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: Dihydropashanone Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of novel compounds, using dihydropashanone as an example, in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound in primary neurons?

A1: The first step is to perform a range-finding experiment. This involves treating primary neuron cultures with a wide, logarithmic-scale range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) for a standard duration, typically 24 hours. This initial screen will help identify an effective concentration range that produces a dose-dependent effect, which can be further investigated with a narrower range of concentrations in subsequent, more detailed assays.

Q2: Which cytotoxicity assay is best for primary neurons?

A2: The choice of assay depends on the suspected mechanism of cytotoxicity. It is highly recommended to use at least two different assays that measure distinct cellular parameters.

  • MTT or WST Assays: Good for assessing metabolic activity, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity (necrosis).[1][2]

  • Caspase-3/7 Assay: Specifically measures the activity of key executioner caspases, providing a direct readout of apoptosis.[3][4]

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: Differentiating between cell death pathways is crucial. You can achieve this by:

  • Using specific assays: Concurrently run an LDH assay (necrosis) and a Caspase-3/7 assay (apoptosis).[2][4] If you observe high caspase activity with low LDH release at earlier time points, apoptosis is the likely mechanism. Conversely, high LDH release without significant caspase activation suggests necrosis.

  • Time-course experiment: Apoptosis is a programmed process that takes time. Necrosis due to acute membrane damage can be rapid. Measuring cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) can help elucidate the primary mechanism.

  • Morphological analysis: Using microscopy, look for characteristic changes. Apoptotic cells often show cell shrinkage and membrane blebbing, while necrotic cells tend to swell and lyse.

Q4: My primary neuron cultures are highly variable. How can I get consistent results?

A4: Primary neuron cultures are notoriously sensitive.[5][6] To improve consistency:

  • Standardize dissection and plating: Use embryos from the same developmental stage and ensure consistent tissue dissociation and cell plating density.[6][7]

  • Use high-quality reagents: Utilize serum-free culture medium specifically designed for neurons, such as Neurobasal medium with B27 supplement.[6]

  • Allow for adaptation: Let the cultures stabilize and form networks for at least 5-7 days in vitro before starting any treatment.[7]

  • Plate layout: Avoid using the outer wells of 96-well plates, which are prone to evaporation (the "edge effect"). Fill these wells with sterile phosphate-buffered saline (PBS) instead.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity experiments with primary neurons.

ProblemPossible Cause(s)Recommended Solution(s)
High background signal in LDH assay (Control wells) 1. Rough handling of cells during media changes or plate movements, causing premature cell lysis.[8] 2. Contamination (bacterial or fungal) causing cell death.[9][10] 3. Serum in the media contains endogenous LDH.1. Handle plates gently. Pipette solutions slowly against the side of the well. 2. Regularly check cultures for contamination under a microscope. Use sterile techniques. 3. Use serum-free medium for the duration of the assay.
No dose-dependent effect observed 1. This compound concentration range is too low or too high. 2. Compound precipitated out of solution or is unstable in the culture medium. 3. The chosen assay is not sensitive enough for the mechanism of action.1. Expand the concentration range significantly (e.g., from 1 nM to 200 µM). 2. Check the solubility of this compound in your media. Ensure the vehicle (e.g., DMSO) concentration is consistent and non-toxic (typically <0.1%). 3. Try an alternative assay. If an MTT assay shows no effect, the compound might be affecting membrane integrity; try an LDH assay.
High variability between replicate wells 1. Inconsistent cell plating density. 2. Uneven compound distribution in the well. 3. "Edge effect" in the 96-well plate.1. Ensure the cell suspension is homogenous before plating each well. 2. After adding the compound, gently mix the plate on an orbital shaker for 30 seconds. 3. Do not use the outer wells for experimental conditions. Fill them with sterile PBS to maintain humidity.
MTT assay results show increased absorbance at high, toxic concentrations 1. High concentrations of a compound can sometimes cause an increase in the nonspecific reduction of the MTT salt, especially in primary cells.[11] 2. Contamination with yeast or bacteria, which can also reduce MTT.1. This is a known artifact.[11] Confirm cell death with a different assay (e.g., LDH or a live/dead stain) and visually inspect the cells under a microscope. 2. Check for contamination and discard the plate if necessary.

Experimental Protocols

LDH Cytotoxicity Assay (Colorimetric)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.

Materials:

  • Primary neurons cultured in 96-well plates

  • This compound stock solution

  • Serum-free culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, dye, and cofactor solutions)

  • 10X Lysis Buffer (e.g., Triton X-100 based)

  • Stop Solution (if included in the kit)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Plating: Seed primary neurons at a density of 5 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate. Culture for 5-7 days.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution.

    • Controls: Prepare wells for:

      • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the highest compound concentration.

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with 1X Lysis Buffer (add 10 µL of 10X buffer 45 minutes before the end of incubation).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at 600 x g for 5 minutes to pellet any debris.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.[12]

    • Add 100 µL of the Reaction Mixture to each well containing the supernatant.[12]

    • Incubate at room temperature for 20-30 minutes, protected from light.

  • Measurement:

    • If your kit includes a Stop Solution, add it now.

    • Measure the absorbance at 490 nm (A₄₉₀).

    • Measure the background absorbance at 690 nm (A₆₉₀) and subtract it from the A₄₉₀ reading.[12]

  • Calculation:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

MTT Cell Viability Assay

This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product.

Materials:

  • Primary neurons cultured in 96-well plates

  • This compound stock solution

  • Culture medium

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating & Treatment: Follow steps 1 and 2 as in the LDH assay protocol.

  • Incubation: Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution to each well.

    • Mix thoroughly on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

Caspase-3/7 Activity Assay (Luminescent)

This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, generating a light signal.[3]

Materials:

  • Primary neurons cultured in white-walled 96-well plates (for luminescence)

  • This compound stock solution

  • Commercially available Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Procedure:

  • Cell Plating & Treatment: Plate and treat cells as described in the previous protocols, ensuring the use of white-walled plates. Include positive control wells (e.g., treated with staurosporine).

  • Incubation: Incubate for the desired duration (e.g., 12 or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to cool to room temperature for 15-20 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Calculation:

    • Fold Increase in Activity = (Luminescence of treated cells / Luminescence of vehicle control cells)

Data Presentation

Quantitative data should be summarized in tables for clarity. Below is a hypothetical dataset for this compound tested in primary cortical neurons.

Table 1: Cytotoxicity of this compound after 24-Hour Exposure

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.52.1 ± 1.11.0 ± 0.1
198.2 ± 5.13.5 ± 1.51.2 ± 0.2
585.7 ± 6.215.4 ± 3.83.5 ± 0.4
1062.1 ± 5.835.8 ± 4.56.8 ± 0.7
2540.3 ± 4.958.9 ± 6.17.2 ± 0.8
5025.6 ± 3.765.2 ± 5.54.1 ± 0.5
10018.9 ± 3.170.1 ± 6.32.3 ± 0.3
Data are presented as Mean ± Standard Deviation (n=3).

Visualizations

Experimental and Troubleshooting Workflows

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting p1 Culture Primary Neurons (5-7 days) exp1 Treat Neurons with Compound (e.g., 24 hours) p1->exp1 p2 Prepare this compound Serial Dilutions p2->exp1 exp2 Perform Cytotoxicity Assays (LDH, MTT, Caspase) exp1->exp2 exp3 Measure Signal (Absorbance/Luminescence) exp2->exp3 an1 Calculate % Cytotoxicity and % Viability exp3->an1 an2 Plot Dose-Response Curves an1->an2 ts1 Results Unexpected? (e.g., High Variability) an1->ts1 an3 Determine IC50 / EC50 an2->an3 ts2 Consult Troubleshooting Guide ts1->ts2 If Yes

Caption: General workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase compound This compound death_receptor Death Receptor (e.g., Fas) compound->death_receptor binds mito Mitochondrial Stress (ΔΨm loss) compound->mito induces caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2 Bcl-2 Family (Bax/Bak activation) caspase8->bcl2 (via Bid) caspase3 Executioner Caspases (Caspase-3/7) caspase8->caspase3 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome apoptosome->caspase3 death_substrates Cleavage of Cellular Substrates (e.g., PARP) caspase3->death_substrates apoptosis Apoptosis (Cell Death) death_substrates->apoptosis

Caption: Plausible apoptotic signaling pathways activated by a neurotoxic compound.[13][14]

References

Technical Support Center: Dihydropashanone In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Dihydropashanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo delivery challenging?

A1: this compound is a dihydrochalcone, a type of natural phenolic compound. Its delivery in vivo is primarily challenged by its low aqueous solubility, which can lead to poor absorption, low bioavailability, and variable therapeutic efficacy.

Q2: What are the known physicochemical properties of this compound?

A2: Key physicochemical properties of this compound are summarized in the table below. Its solubility in organic solvents suggests it is a lipophilic compound.

Q3: What are the potential therapeutic signaling pathways targeted by this compound?

A3: In vitro studies have shown that this compound exerts anti-inflammatory and antioxidant effects by modulating specific signaling pathways. It has been observed to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of nuclear factor-κB (NF-κB).[1][2] Additionally, this compound can reduce the accumulation of reactive oxygen species and activate the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway.[1][2]

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle Selection

Problem: this compound precipitates out of the vehicle during formulation or administration.

Solutions:

  • Co-solvents: For oral and parenteral administration, a mixture of solvents can enhance solubility. Start with a small amount of an organic solvent like DMSO or ethanol to dissolve the this compound first, then slowly add an aqueous vehicle like saline or PBS containing a surfactant.

  • Surfactants: Surfactants such as Tween 80 or Cremophor EL can be used to create micellar solutions that encapsulate the hydrophobic this compound, improving its dispersion in aqueous media.

  • Lipid-Based Formulations: For oral delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption. These formulations form fine emulsions in the gastrointestinal tract.

  • pH Adjustment: Although less common for neutral compounds, exploring the pH-solubility profile of this compound may reveal opportunities for enhancement in acidic or basic conditions, depending on its pKa.

Issue 2: Low Oral Bioavailability

Problem: After oral administration, plasma concentrations of this compound are low or undetectable.

Solutions:

  • Particle Size Reduction: Nanonization or micronization of this compound powder can increase the surface area for dissolution in the gastrointestinal fluids, thereby improving absorption.

  • Nanoemulsions: Encapsulating this compound in nanoemulsions has been a successful strategy for other chalcones. These systems can protect the compound from degradation and enhance its uptake.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and bioavailability.

Issue 3: Instability of the Formulation

Problem: The this compound formulation is not stable, showing precipitation or degradation over a short period.

Solutions:

  • Excipient Compatibility: Ensure that the chosen excipients are compatible with this compound and do not cause its degradation.

  • Antioxidants: As a phenolic compound, this compound may be susceptible to oxidation. The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation can improve its stability.

  • Light Protection: Store formulations in light-resistant containers to prevent photodegradation.

  • Temperature Control: Prepare and store formulations at appropriate temperatures to minimize degradation.

Issue 4: Difficulty with Administration Route

Problem: Challenges in administering this compound via a specific route (e.g., intravenous, oral gavage).

Solutions:

  • Intravenous (IV) Administration: Due to its poor aqueous solubility, direct IV injection of a simple this compound solution is challenging. Formulations such as nanoemulsions, liposomes, or inclusion complexes with cyclodextrins are recommended to enable IV administration.

  • Oral Gavage: For oral gavage, ensure the formulation is a homogenous suspension or solution. If it is a suspension, agitate it thoroughly before and during administration to ensure consistent dosing. Using a proper gavage needle and technique is crucial to avoid administration errors.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₈O₅Internal Data
Molecular Weight 302.33 g/mol Internal Data
Appearance PowderInternal Data
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneInternal Data

Table 2: Common Excipients for Formulating Poorly Soluble Compounds

Excipient TypeExamplesFunction
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Dimethyl Sulfoxide (DMSO)Increase the solubility of the drug in the vehicle.
Surfactants Tween® 80 (Polysorbate 80), Cremophor® EL, Solutol® HS 15Form micelles to solubilize hydrophobic drugs in aqueous solutions.
Lipids/Oils Sesame oil, Corn oil, Capryol™ 90, Labrafil® M 1944 CSAct as a carrier for lipophilic drugs in lipid-based formulations.
Polymers Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP)Used to create solid dispersions and inhibit drug precipitation.
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with drug molecules to increase solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Oral Administration
  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., sesame oil or a medium-chain triglyceride) at the desired concentration. Gentle heating and vortexing may be required.

  • Surfactant Mixture: Prepare a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in a specific ratio (e.g., 2:1 or 3:1).

  • Pre-emulsion Formation: Add the oil phase containing this compound to the surfactant mixture and vortex until a clear, homogenous solution is formed.

  • Nanoemulsion Formation: To the oil/surfactant mixture, add an aqueous phase (e.g., distilled water or PBS) dropwise while continuously stirring at a moderate speed. The formation of a clear or slightly bluish, translucent liquid indicates the formation of a nanoemulsion.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Oral Gavage Administration in Mice
  • Animal Handling and Restraint: Acclimatize the mice to handling. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent esophageal injury.

  • Measurement of Insertion Depth: Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach. Mark this length on the gavage needle.

  • Formulation Preparation: Ensure the this compound formulation is at room temperature and is a homogenous solution or a well-dispersed suspension. If it is a suspension, vortex immediately before drawing it into the syringe.

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. Once at the predetermined depth, slowly dispense the formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Mandatory Visualization

Dihydropashanone_Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB_activation->Inflammatory_Mediators Dihydropashanone_inflam This compound Dihydropashanone_inflam->NFkB_activation Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Dihydropashanone_antiox This compound Dihydropashanone_antiox->Nrf2

Caption: this compound's dual mechanism of action.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis solubility_testing Solubility Screening (Co-solvents, Surfactants, Lipids) formulation_prep Formulation Preparation (e.g., Nanoemulsion) solubility_testing->formulation_prep characterization Physicochemical Characterization (Particle Size, PDI, Stability) formulation_prep->characterization animal_model Animal Model Selection (e.g., Mouse, Rat) characterization->animal_model dose_selection Dose and Route Selection (e.g., Oral Gavage, IV) animal_model->dose_selection administration Compound Administration dose_selection->administration pk_pd_studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis administration->pk_pd_studies data_interpretation Data Interpretation (Efficacy, Toxicity, Bioavailability) pk_pd_studies->data_interpretation conclusion Conclusion and Further Optimization data_interpretation->conclusion

Caption: General workflow for in vivo studies of this compound.

References

interpreting inconsistent results in Dihydropashanone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving inconsistent results in Dihydropashanone experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a natural compound isolated from Lindera erythrocarpa. Current research has highlighted its potential as a therapeutic agent due to its anti-neuroinflammatory and neuroprotective properties. Its primary mechanisms of action include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1]

Q2: What are the key signaling pathways affected by this compound?

This compound has been shown to modulate two critical signaling pathways:

  • Inhibition of the NF-κB Pathway: In inflammatory conditions, this compound prevents the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators.[1]

  • Activation of the Nrf2/HO-1 Pathway: this compound promotes the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. This leads to the upregulation of antioxidant enzymes like HO-1, which helps in protecting cells from oxidative stress.[1]

Q3: In which cell lines has this compound been tested and at what concentrations?

This compound has been studied in mouse microglial BV2 cells and mouse hippocampal HT22 cells.[1] In these studies, a concentration of 40 µM was found to induce the maximum anti-inflammatory and neuroprotective effects.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions.

Troubleshooting Guides

Inconsistent Anti-Inflammatory Effects

Problem: Variable or no inhibition of inflammatory markers (e.g., TNF-α, IL-6, iNOS, COX-2) in LPS-stimulated BV2 cells upon this compound treatment.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure BV2 cells are healthy, within a low passage number range, and not overly confluent, as this can affect their response to LPS and this compound.
LPS Potency and Preparation Use a fresh, high-quality preparation of Lipopolysaccharide (LPS). Reconstitute LPS according to the manufacturer's instructions and store aliquots at -20°C to avoid repeated freeze-thaw cycles that can reduce its potency.
This compound Solubility and Stability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Ensure complete solubilization. Poor solubility can lead to inaccurate concentrations.
Timing of Treatment The timing of this compound pre-treatment before LPS stimulation is critical. Optimize the pre-incubation time to allow for sufficient uptake and target engagement. Based on published data, a pre-treatment of 1 hour is a good starting point.[1]
Assay Sensitivity For cytokine measurements (e.g., ELISA), ensure that the assay is sensitive enough to detect changes in the expected range. For protein expression analysis (Western Blot), optimize antibody concentrations and exposure times.
Variable Neuroprotective Effects

Problem: Inconsistent protection of HT22 neuronal cells from glutamate-induced oxidative stress with this compound treatment.

Potential Cause Troubleshooting Steps
Glutamate Concentration and Toxicity The concentration of glutamate used to induce cell death is critical. A concentration that is too high may cause rapid and overwhelming toxicity that cannot be rescued by this compound. Perform a dose-response curve for glutamate to determine the EC50 for your specific HT22 cell culture conditions.
Cell Density Cell density can influence the susceptibility of HT22 cells to glutamate toxicity. Ensure consistent cell seeding density across all experiments.
Timing of this compound Treatment Optimize the timing of this compound treatment relative to glutamate exposure. Pre-treatment is often more effective in preventing oxidative damage.
Readout of Cell Viability The choice of cell viability assay can impact results. Assays like MTT or MTS measure metabolic activity, which can sometimes be confounded by the experimental compound. Consider using a complementary assay that measures membrane integrity, such as LDH release or a live/dead stain, to confirm results.
Activation of Nrf2/HO-1 Pathway Confirm that this compound is activating the Nrf2/HO-1 pathway in your experimental system by measuring the nuclear translocation of Nrf2 or the protein expression of HO-1 via Western Blot or immunofluorescence.

Data Presentation

Table 1: Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated BV2 Cells

TreatmentNitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)PGE₂ (pg/mL)
ControlUndetectableUndetectableUndetectableUndetectable
LPS (1 µg/mL)~25~350~450~300
This compound (40 µM) + LPS~10~150~200~100

Data are approximate values based on graphical representations in the source literature and are intended for illustrative purposes.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired pre-treatment time (e.g., 1 hour).

  • Introduce the stressor (e.g., glutamate for HT22 cells) and incubate for the appropriate duration (e.g., 24 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB and Nrf2 Pathway Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκB-α, IκB-α, p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Dihydropashanone_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB_a IκB-α IKK->IkB_a phosphorylates p_IkB_a p-IκB-α IkB_a->p_IkB_a NFkB_active Active NF-κB (p65/p50) p_IkB_a->NFkB_active degradation releases NFkB_complex NF-κB (p65/p50)-IκB-α NFkB_complex->IkB_a NFkB_complex->NFkB_active NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces

Caption: this compound inhibits the NF-κB signaling pathway.

Dihydropashanone_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO1_Expression HO-1 Gene Expression ARE->HO1_Expression activates

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting Loop Hypothesis Hypothesis: This compound has an effect Cell_Line_Selection Cell Line Selection (e.g., BV2, HT22) Hypothesis->Cell_Line_Selection Reagent_Prep Reagent Preparation (this compound, LPS, Glutamate) Cell_Line_Selection->Reagent_Prep Cell_Culture Cell Culture & Seeding Reagent_Prep->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Stressor Induce Stress (LPS or Glutamate) Treatment->Stressor Assay Perform Assay (Viability, Western Blot, ELISA) Stressor->Assay Data_Collection Data Collection Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Inconsistent_Results Inconsistent Results? Statistical_Analysis->Inconsistent_Results Inconsistent_Results->Conclusion No Check_Reagents Check Reagent Quality & Concentration Inconsistent_Results->Check_Reagents Yes Optimize_Protocol Optimize Protocol (Timing, Density) Check_Reagents->Optimize_Protocol Validate_Pathway Validate Pathway Activation/Inhibition Optimize_Protocol->Validate_Pathway Validate_Pathway->Treatment

Caption: Troubleshooting workflow for this compound experiments.

References

controlling for vehicle effects (DMSO) in Dihydropashanone studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dihydropashanone in their experiments, with a specific focus on controlling for the effects of Dimethyl Sulfoxide (DMSO) as a vehicle.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a vehicle for this compound?

A1: this compound, like many organic compounds, has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for delivering this compound to cells in culture or in in vivo models.[1][2] Its miscibility with water and culture media allows for uniform distribution of the compound in the experimental system.[1]

Q2: What are the known cellular effects of DMSO?

A2: Although widely used, DMSO is not biologically inert and can exert its own effects on cells, which can confound experimental results if not properly controlled for.[3][4] Known effects include:

  • Changes in Gene Expression: Even at low concentrations (e.g., 0.1%), DMSO has been shown to alter the expression of thousands of genes.[4]

  • Induction of Cell Differentiation: DMSO can induce differentiation in certain cell types, such as hematopoietic and embryonic stem cells.[5]

  • Alterations in Cell Signaling: DMSO can influence various signaling pathways and has anti-inflammatory properties.[6]

  • Cytotoxicity: At higher concentrations (typically above 1%), DMSO can cause cell membrane damage and induce apoptosis.[5][7]

Q3: What is a vehicle control and why is it essential in this compound studies?

A3: A vehicle control is a crucial experimental control where the cells or animals are treated with the same concentration of the vehicle (in this case, DMSO) used to dissolve the experimental compound (this compound), but without the compound itself.[8][9] This is essential to distinguish the effects of this compound from any effects caused by the DMSO solvent.[8] Any observed differences between the vehicle control group and the this compound-treated group can then be more confidently attributed to the compound.

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

A4: To minimize off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[7][10] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this should be determined empirically for the specific cell line being used.[7] Primary cells are often more sensitive and may require even lower concentrations.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium. The solubility limit of this compound has been exceeded upon dilution from the DMSO stock into the aqueous medium.1. Optimize Stock Concentration: Prepare a higher concentration stock of this compound in 100% DMSO. This allows for a smaller volume to be added to the culture medium, keeping the final DMSO concentration low. 2. Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution approach. First, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final culture volume. 3. Pre-warm Medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Inconsistent results between experiments. 1. Variable DMSO Concentration: Inconsistent final DMSO concentrations across different treatment groups or experiments. 2. Age and Quality of DMSO: DMSO is hygroscopic (absorbs water from the air), which can alter its solvating properties. Old or improperly stored DMSO can affect compound solubility and stability. 3. Instability of this compound in DMSO/Aqueous Solution: The compound may be degrading over time after dilution.1. Matched Vehicle Controls: Ensure that for every concentration of this compound tested, a corresponding vehicle control with the exact same final concentration of DMSO is included.[11][12] 2. Use High-Quality DMSO: Use anhydrous, high-purity DMSO. Store it in small, tightly sealed aliquots to prevent water absorption. 3. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High background effects in the vehicle control group (e.g., reduced cell viability, altered gene expression). The final DMSO concentration is too high for the specific cell type being used.1. DMSO Dose-Response Curve: Perform a preliminary experiment to determine the maximum tolerated concentration of DMSO for your cell line. Test a range of concentrations (e.g., 0.05% to 1.0%) and assess cell viability and any key baseline readouts. 2. Reduce DMSO Concentration: If possible, lower the final DMSO concentration in your experiments to a level that shows minimal effects in the dose-response curve. This may require adjusting the stock concentration of this compound.

Data Presentation

Summary of DMSO Concentration Effects on Cell Viability

The following table summarizes the generally observed effects of different DMSO concentrations on cultured cells. Researchers should validate these ranges for their specific cell lines.

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation
< 0.1% Generally considered safe with minimal cytotoxic effects.[7]Recommended for most applications, especially for sensitive or primary cells.
0.1% - 0.5% Tolerated by many robust cell lines, but may induce subtle biological effects.[7][10]Use with caution. A matched vehicle control is critical.
0.5% - 1.0% Increased risk of cytotoxicity and significant off-target effects.[7]Generally not recommended unless necessary and validated.
> 1.0% Often cytotoxic and can induce apoptosis or other unintended cellular responses.[5]Avoid for most cell-based assays.
Example Quantitative Data: Effect of a this compound Analog on PI3K/Akt Pathway Protein Phosphorylation

This table is based on data from a study on Dihydromethysticin, a compound with structural similarities to this compound, and illustrates how to present quantitative data from Western blot analysis.

Treatment Concentration (µM)p-PI3K (Relative Density)p-Akt (Ser473) (Relative Density)p-GSK-3β (Relative Density)
0 (Vehicle Control) 1.001.001.00
25 0.780.820.85
75 0.520.550.60
100 0.310.340.42
Data is hypothetical and for illustrative purposes, based on trends observed for similar compounds.

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture
  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and recover for 18-24 hours before treatment.

  • Treatment Preparation and Application:

    • Thaw an aliquot of the this compound DMSO stock on the day of the experiment.

    • Prepare serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations. Important: Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.

    • For the vehicle control, prepare a mock dilution using the same volume of 100% DMSO that is used for the highest concentration of this compound.

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, process the cells for the intended assay (e.g., cell viability assay, protein extraction for Western blotting, RNA isolation for qPCR).

Mandatory Visualizations

Experimental Workflow for Vehicle-Controlled this compound Study

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis stock Prepare this compound in 100% DMSO Stock dilute_drug Prepare Serial Dilutions of This compound in Medium stock->dilute_drug cells Seed Cells in Culture Plates dilute_vehicle Prepare Matched DMSO Vehicle Control in Medium incubate Incubate Cells for Desired Time dilute_drug->incubate Add to Cells dilute_vehicle->incubate Add to Cells assay Perform Downstream Assays (e.g., Viability, Western Blot) incubate->assay compare Compare Results of Treated vs. Vehicle Control assay->compare

Caption: Workflow for a vehicle-controlled this compound cell-based experiment.

Postulated this compound Signaling Pathway (PI3K/Akt)

G DHPO This compound PI3K PI3K DHPO->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits BAD BAD Akt->BAD inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation promotes GSK3b->Proliferation negatively regulates Apoptosis Apoptosis BAD->Apoptosis promotes

References

Validation & Comparative

Dihydropashanone vs. Resveratrol: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, resveratrol, a well-studied polyphenol, has long been a benchmark for its multifaceted neuroprotective properties. More recently, dihydropashanone, a ketone isolated from Lindera erythrocarpa, has shown potential as a neuroprotective agent. This guide provides a detailed, objective comparison of the available experimental data on this compound and resveratrol, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective neuroprotective profiles.

At a Glance: Key Neuroprotective Mechanisms

FeatureThis compoundResveratrol
Primary Mechanisms Anti-inflammatory, AntioxidantAntioxidant, Anti-inflammatory, Anti-apoptotic, Sirtuin activation
Key Signaling Pathways Nrf2/HO-1, NF-κBSIRT1, Nrf2/ARE, PI3K/Akt, AMPK
Primary In Vitro Models Microglia (BV2), Hippocampal neurons (HT22)Primary neurons, PC12, HT22, SH-SY5Y, Microglia
Primary In Vivo Models Not yet reportedIschemic stroke, Alzheimer's disease, Parkinson's disease models (rodents)

Quantitative Data Comparison

The following tables summarize the available quantitative data from in vitro studies, providing a snapshot of the neuroprotective efficacy of each compound.

Table 1: In Vitro Neuroprotective Effects of this compound
Experimental ModelEndpoint MeasuredConcentrationResultCitation
LPS-induced BV2 microgliaNitric Oxide (NO) Production40 µMSignificant reduction[1]
LPS-induced BV2 microgliaiNOS and COX-2 Expression40 µMSignificant inhibition[1]
LPS-induced BV2 microgliaTNF-α and IL-6 Production40 µMSignificant inhibition[1]
Glutamate-induced HT22 cellsCell ViabilityNot specifiedProtective effect[2]
BV2 and HT22 cellsHO-1 ExpressionConcentration-dependentIncreased expression[2]
BV2 and HT22 cellsNrf2 Nuclear Translocation40 µMSignificant increase after 1.5h[2]
Table 2: In Vitro Neuroprotective Effects of Resveratrol
Experimental ModelEndpoint MeasuredConcentrationResultCitation
OGD/R-induced primary neuronsCell Death0.1, 1, 10 µMConcentration-dependent reduction[3][4]
OGD/R-induced primary neuronsCaspase-3 and -12 mRNA0.1, 1, 10 µMConcentration-dependent prevention of overexpression[3][4]
Glutamate-induced HT22 cellsCell DeathNot specifiedStrong protection[5]
Glutamate-induced HT22 cellsMitochondrial SOD2 ExpressionNot specifiedSelective induction[5][6]
Aβ(25-35)-induced PC12 cellsCell ViabilityNot specifiedReversal of decreased viability[7]
Aβ(25-35)-induced PC12 cellsApoptosisNot specifiedInhibition[7]
LPS-induced primary microgliaNitric Oxide (NO) Production10 µg/mLReduction[3]
Ischemic Stroke Model (in vivo)Infarct Volume30 mg/kgReduction[8]
Alzheimer's Model (in vivo)Cognitive Performance1 g/kgImprovement[9]

Signaling Pathways and Mechanisms of Action

This compound: A Focus on Anti-Inflammation and Antioxidant Defense

This compound appears to exert its neuroprotective effects primarily by mitigating neuroinflammation and oxidative stress.[1][2] In microglial cells, it inhibits the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by suppressing the activation of the NF-κB signaling pathway.[2] Concurrently, it enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway in both microglia and neuronal cells.[2]

Dihydropashanone_Pathway cluster_dhp This compound's Neuroprotective Mechanism LPS LPS NFkB NF-κB Activation LPS->NFkB stimulates Glutamate Glutamate ROS ROS Accumulation Glutamate->ROS induces DHP This compound DHP->NFkB inhibits Nrf2 Nrf2 Nuclear Translocation DHP->Nrf2 promotes Neuroprotection Neuroprotection Inflammation Neuroinflammation (NO, iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation promotes HO1 HO-1 Expression Nrf2->HO1 activates HO1->ROS reduces

This compound's neuroprotective pathways.
Resveratrol: A Multi-Targeting Neuroprotective Agent

Resveratrol's neuroprotective capacity is broader and more extensively studied. It acts through multiple, interconnected pathways.[4] A key mechanism is the activation of SIRT1, a deacetylase involved in cellular stress resistance and longevity.[8][10] Resveratrol also upregulates endogenous antioxidant defenses through the Nrf2/ARE pathway.[3] Its anti-inflammatory effects are partly mediated by inhibiting NF-κB signaling.[3] Furthermore, resveratrol demonstrates potent anti-apoptotic properties by modulating the expression of Bcl-2 family proteins and inhibiting caspases.[3][7][11] The PI3K/Akt pathway, crucial for cell survival, is also activated by resveratrol.[6]

Resveratrol_Pathway cluster_res Resveratrol's Multi-Target Neuroprotective Mechanisms Stress Oxidative Stress Neuroinflammation Apoptotic Insult Neuroprotection Neuroprotection RES Resveratrol SIRT1 SIRT1 Activation RES->SIRT1 activates Nrf2 Nrf2/ARE Pathway RES->Nrf2 activates PI3K_Akt PI3K/Akt Pathway RES->PI3K_Akt activates NFkB_inh NF-κB Inhibition RES->NFkB_inh promotes Apoptosis_reg Apoptosis Regulation (↑Bcl-2, ↓Bax, ↓Caspases) RES->Apoptosis_reg modulates SIRT1->Neuroprotection Antioxidant Antioxidant Enzymes (HO-1, SOD2) Nrf2->Antioxidant Cell_survival Enhanced Cell Survival PI3K_Akt->Cell_survival Anti_inflam Anti-inflammatory Effects NFkB_inh->Anti_inflam Apoptosis_reg->Cell_survival Antioxidant->Neuroprotection Anti_inflam->Neuroprotection Cell_survival->Neuroprotection Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Neuroprotection Assay (Resveratrol) Cell_Culture Neuronal/Microglial Cell Culture Toxin Induce Stress (e.g., LPS, Glutamate, OGD/R) Cell_Culture->Toxin Treatment Treat with This compound or Resveratrol Toxin->Treatment Analysis Endpoint Analysis (Viability, Apoptosis, Inflammation, Protein Expression) Treatment->Analysis Animal_Model Animal Model of Neurodegeneration (e.g., MCAO) Treatment_invivo Administer Resveratrol Animal_Model->Treatment_invivo Behavioral Behavioral Tests Treatment_invivo->Behavioral Histological Histological/Biochemical Analysis (Infarct Volume, Biomarkers) Treatment_invivo->Histological

References

A Comparative Analysis of the Anti-inflammatory Effects of Dihydropashanone and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds: Dihydropashanone and Curcumin. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanisms, efficacy, and experimental evaluation of these potential therapeutic agents. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Natural compounds are a significant source of novel anti-inflammatory agents. Curcumin, a polyphenol from Curcuma longa, is extensively studied for its anti-inflammatory properties.[1][2] this compound, a compound isolated from Lindera erythrocarpa, is an emerging area of research with demonstrated anti-neuroinflammatory effects.[3] This guide compares their efficacy and mechanisms of action based on available experimental data.

Comparative Mechanism of Action

Both this compound and Curcumin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

This compound: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells.[3] Its primary mechanism involves the suppression of the NF-κB signaling pathway.[3] This leads to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[3] Additionally, this compound activates the Nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, an important antioxidant response element that helps protect cells from oxidative stress, which is closely linked with inflammation.[3]

Curcumin: Curcumin's anti-inflammatory mechanism is multi-targeted and well-documented.[1][2][4] It is a potent inhibitor of the NF-κB pathway, which it achieves by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[1] Beyond NF-κB, curcumin also modulates other significant inflammatory cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1] This broad activity allows it to downregulate a wide array of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5][6]

The following diagram illustrates the LPS-induced inflammatory pathway and highlights the points of intervention for both this compound and Curcumin.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFKB_pathway NF-κB Pathway (IκBα Phosphorylation) TLR4->NFKB_pathway NFKB_translocation p65/p50 Nuclear Translocation NFKB_pathway->NFKB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFKB_translocation->Gene_transcription Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_transcription->Mediators Nrf2_pathway Nrf2/HO-1 Pathway Antioxidant Antioxidant Response Nrf2_pathway->Antioxidant DHP This compound DHP->NFKB_pathway Inhibits DHP->Nrf2_pathway Activates CUR Curcumin CUR->NFKB_pathway Inhibits

Fig 1. Simplified signaling cascade for inflammation and points of inhibition.

Quantitative Data Comparison

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and Curcumin from in vitro studies. Direct comparison is challenging due to different experimental models and concentrations used.

ParameterThis compoundCurcuminExperimental Model
Nitric Oxide (NO) Production Significant inhibition at 10-40 µM in LPS-induced BV2 cells.[3]Inhibition of LPS-induced NO production in RAW 264.7 cells (IC50 ≈ 5.8 µM)Murine Macrophage/Microglia Cells
TNF-α Production Significantly inhibited by 40 µM in LPS-induced BV2 cells.[3]Pretreatment with 50 µM reduced LPS-induced TNF-α protein levels by 71% in RAW 264.7 cells.[4]Murine Macrophage/Microglia Cells
IL-6 Production Significantly inhibited by 40 µM in LPS-induced BV2 cells.[3]Meta-analyses show significant reduction in circulating IL-6 in humans with supplementation.[7][8]Murine Microglia / Human Clinical Trials
PGE2 Production Significantly inhibited by 40 µM in LPS-induced BV2 cells.[3]Inhibits COX-2 activity, reducing PGE2 synthesis.Murine Microglia / Various
COX-2 Expression Significantly inhibited by 40 µM in LPS-induced BV2 cells.[3]Downregulates expression in various cell types.[5]Murine Microglia / Various
NF-κB Activation Suppresses activation in LPS-induced BV2 cells.[3]Potently inhibits NF-κB activation across numerous cell types.[1][2]Murine Microglia / Various

Detailed Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of anti-inflammatory compounds. Below are detailed methodologies for key in vitro assays.

The general workflow for screening compounds is depicted in the diagram below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Acquisition & Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Viability Assay (MTT) Determine non-toxic concentrations A->B C 3. Anti-inflammatory Assay B->C D 4a. Griess Assay (Measure Nitric Oxide) C->D E 4b. ELISA (Measure TNF-α, IL-6, etc.) F 4c. Western Blot (Measure p-IκBα, p-p65) G 5. Data Analysis (IC50 Calculation, Statistical Tests) D->G E->G F->G

Fig 2. General experimental workflow for in vitro anti-inflammatory testing.

4.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV2 are commonly used.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed cells in appropriate plates (e.g., 96-well for MTT/Griess, 24-well for ELISA) and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound (this compound or Curcumin) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired period (e.g., 24 hours).

4.2. Cell Viability Assay (MTT Assay)

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding 150 µL of Dimethyl Sulfoxide (DMSO) to each well.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

4.3. Nitric Oxide (NO) Determination (Griess Assay)

  • After the 24-hour incubation with the compound and LPS, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

4.4. Cytokine Quantification (ELISA)

  • Collect cell culture supernatants after treatment.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6).

  • Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate.

  • Measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Determine cytokine concentrations by comparing the absorbance to a standard curve generated with recombinant cytokines.

Conclusion

Both this compound and Curcumin demonstrate significant anti-inflammatory properties by inhibiting the NF-κB pathway. Curcumin is a well-researched compound with a broad, multi-targeted mechanism of action affecting several major inflammatory pathways.[1] this compound is a promising newer compound with a more focused, yet potent, anti-inflammatory and antioxidant effect observed in neuroinflammatory models.[3]

While curcumin's effects are supported by a vast body of literature, including clinical trials, research on this compound is still in its early stages.[2][3] Future studies should aim for a direct head-to-head comparison in various inflammatory models to better elucidate their relative potency and therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative research.

References

Dihydropashanone vs. Linderone: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two promising compounds isolated from Lindera erythrocarpa reveals distinct, yet overlapping, mechanisms in combating neuroinflammation and oxidative stress, key culprits in neurodegenerative diseases.

For researchers and drug development professionals in the field of neuropharmacology, the quest for effective neuroprotective agents is paramount. This guide provides a comparative analysis of dihydropashanone and linderone, two natural compounds that have demonstrated significant neuroprotective potential. Both compounds, isolated from the flowering plant Lindera erythrocarpa, have been shown to protect neuronal cells from inflammatory damage and oxidative stress.[1][2] This report synthesizes the available experimental data to offer a clear comparison of their efficacy and underlying mechanisms of action.

Comparative Efficacy in Neuroprotection

Studies utilizing mouse hippocampal HT22 cells and microglia-like BV2 cells have provided the foundation for comparing the neuroprotective effects of this compound and linderone. Both compounds were identified as the sole neuroprotective agents among 18 compounds isolated from L. erythrocarpa in a glutamate-induced toxicity model in HT22 cells.[2]

Attenuation of Neuroinflammation

In models of lipopolysaccharide (LPS)-induced neuroinflammation in BV2 cells, both this compound and linderone have been shown to effectively suppress the inflammatory cascade. This is primarily achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[1][3] By curbing the NF-κB pathway, both compounds lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[3]

Protection Against Oxidative Stress

A crucial aspect of neuroprotection is the ability to counteract oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can lead to neuronal cell death. Both this compound and linderone have demonstrated the capacity to protect HT22 neuronal cells from glutamate-induced oxidative stress.[1][3] Their protective effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1][3] Nrf2 is a master regulator of the antioxidant response, and its activation by these compounds leads to the upregulation of protective enzymes like HO-1, thereby reducing intracellular ROS levels and enhancing cell survival.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on this compound and linderone.

CompoundCell LineAssayModelConcentrationResultReference
This compoundHT22Cell Viability (MTT)Glutamate-induced toxicity40 µMSignificant protection[2]
LinderoneHT22Cell Viability (MTT)Glutamate-induced toxicity40 µMSignificant protection[2]
This compoundBV2Nitric Oxide (NO) ProductionLPS-induced inflammationNot specifiedInhibition[1]
LinderoneBV2Nitric Oxide (NO) ProductionLPS-induced inflammationNot specifiedSignificant inhibition[3]
LinderoneBV2Prostaglandin E2 (PGE2) ProductionLPS-induced inflammationNot specifiedSignificant inhibition[3]
This compoundHT22Reactive Oxygen Species (ROS)Glutamate-induced oxidative stressConcentration-dependentReduction[1]
LinderoneHT22Reactive Oxygen Species (ROS)Glutamate-induced oxidative stressNot specifiedSignificant reduction[3]

Signaling Pathways

The neuroprotective actions of both this compound and linderone converge on two critical signaling pathways: the anti-inflammatory NF-κB pathway and the antioxidant Nrf2/HO-1 pathway.

Neuroprotective Signaling Pathways cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB Inflammation Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammation This compound This compound This compound->IKK Linderone Linderone Linderone->IKK Oxidative_Stress Oxidative Stress (e.g., Glutamate) Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 ARE ARE Nucleus_Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Dihydropashanone2 This compound Dihydropashanone2->Keap1 Linderone2 Linderone Linderone2->Keap1

Caption: Dual signaling pathways targeted by this compound and Linderone.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Cell Culture and Treatment
  • Cell Lines: Mouse hippocampal HT22 cells and mouse microglia-like BV2 cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For neuroprotection assays, HT22 cells were pre-treated with various concentrations of this compound or linderone for a specified duration before being exposed to glutamate to induce oxidative stress. For anti-inflammatory assays, BV2 cells were pre-treated with the compounds before stimulation with lipopolysaccharide (LPS).

Key Experimental Assays

The following workflow outlines the key experiments conducted to evaluate the neuroprotective efficacy.

Experimental Workflow cluster_0 In Vitro Models cluster_1 Compound Treatment cluster_2 Efficacy Evaluation HT22 HT22 Neuronal Cells (Glutamate-induced Oxidative Stress) Pretreatment Pre-treatment with This compound or Linderone HT22->Pretreatment BV2 BV2 Microglial Cells (LPS-induced Neuroinflammation) BV2->Pretreatment MTT Cell Viability Assay (MTT) Pretreatment->MTT ROS_Assay ROS Measurement Pretreatment->ROS_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Pretreatment->NO_Assay Western_Blot Western Blot Analysis (NF-κB, Nrf2, HO-1) Pretreatment->Western_Blot

Caption: Workflow for assessing neuroprotective efficacy.

  • Cell Viability (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to quantify cell viability. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which reflects the number of viable cells.

  • Nitric Oxide (NO) Assay: The production of NO was measured in the culture supernatants using the Griess reagent. This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were detected using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p65 subunit of NF-κB, Nrf2, HO-1) in cell lysates were determined by Western blotting to elucidate the underlying molecular mechanisms.

Conclusion

Both this compound and linderone emerge as compelling candidates for further neuroprotective drug development. They exhibit a dual mechanism of action by concurrently suppressing neuroinflammation and bolstering the cellular antioxidant defense system. While the currently available data suggests comparable efficacy in the tested in vitro models, further head-to-head comparative studies, particularly in in vivo models of neurodegenerative diseases, are warranted to fully delineate their therapeutic potential and differentiate their pharmacological profiles. The detailed experimental protocols and pathway analyses provided herein offer a solid foundation for future research in this promising area.

References

A Comparative Analysis of Dihydropashanone and Other Chalcones: Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative biological activities, mechanisms of action, and experimental evaluation of Dihydropashanone and other notable chalcones.

Chalcones, a class of open-chain flavonoids, are recognized for their diverse and potent biological activities, making them a subject of intense research in drug discovery. Among these, this compound, a naturally occurring chalcone, has demonstrated significant therapeutic potential. This guide provides a comparative analysis of this compound and other well-characterized chalcones, focusing on their anti-inflammatory, cytotoxic, and antimicrobial properties. The information is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers in the field.

Comparative Biological Activity: A Quantitative Overview

The therapeutic potential of chalcones is underscored by their varying efficacy across different biological assays. The following tables summarize the available quantitative data for this compound and a selection of other chalcones, providing a basis for comparative evaluation.

Table 1: Anti-Inflammatory and Cytotoxic Activities (IC50 µM)
CompoundTarget/AssayCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO) ProductionBV2~10-40 (Significant Inhibition)
Chalcone 1Nitric Oxide (NO) ProductionRAW 264.70.58
2',5'-dihydroxychalcone derivative (Compound 11)Nitric Oxide (NO) ProductionN90.7
Chalcone 3hNitric Oxide (NO) ProductionRAW 264.77.6
Chalcone-coumarin hybrid (Compound 40)CytotoxicityHepG20.65-2.02
Chalcone-pyrazole hybrid (Compound 31)CytotoxicityHCC cell lines0.5-4.8
Chalcone-indole hybrid (Compound 42)CytotoxicityHepG2, PC-3, A549, etc.0.23-1.8
Prenylated Chalcone (Compound 13)CytotoxicityMCF-73.1
Pyrazolinone Chalcone (Compound 6b)CytotoxicityCaco23.34

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Antimicrobial Activity (MIC µg/mL)
Compound/Chalcone DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
O-OH Chalcone25-50--
Chalcone with NO₂ and OH groups (C8)2416
Chalcone with Cl and NO₂ groups (C10)4816
2-chloro-2'-hydroxychalcone-Increased InhibitionIncreased Inhibition

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound: Neuroprotection and Anti-inflammation

This compound has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of two key signaling pathways:

  • Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes. This pathway is crucial for protecting cells from oxidative stress.

  • NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By suppressing NF-κB, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Dihydropashanone_Signaling cluster_0 Anti-inflammatory Pathway cluster_1 Neuroprotective Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB NF-κB Inflammatory Stimuli (LPS)->NF-κB activates Pro-inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF-κB->Pro-inflammatory Mediators (NO, TNF-α, IL-6) promotes transcription Dihydropashanone_NFkB This compound Dihydropashanone_NFkB->NF-κB inhibits Dihydropashanone_Nrf2 This compound Nrf2 Nrf2 Dihydropashanone_Nrf2->Nrf2 activates HO-1 & Antioxidant Enzymes HO-1 & Antioxidant Enzymes Nrf2->HO-1 & Antioxidant Enzymes upregulates Cellular Protection Cellular Protection HO-1 & Antioxidant Enzymes->Cellular Protection leads to

This compound's dual mechanism of action.
Other Chalcones: Diverse Mechanisms in Cancer and Inflammation

Many chalcones exhibit their anticancer and anti-inflammatory activities by modulating a range of signaling pathways, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Several chalcones have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. Chalcones can modulate the activity of different MAPKs, such as ERK, JNK, and p38, to exert their effects.

  • NF-κB Pathway: Similar to this compound, many other chalcones are potent inhibitors of the NF-κB pathway, contributing to their anti-inflammatory properties.

Dihydropashanone: A Potent Novel Activator of the Nrf2 Antioxidant Pathway Compared to Sulforaphane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nrf2 Activator Potency

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a key target for therapeutic intervention in a host of diseases underpinned by oxidative stress. While sulforaphane, an isothiocyanate from broccoli, is the most well-characterized and potent naturally occurring Nrf2 activator, recent evidence has brought to light a promising new contender: dihydropashanone. This guide provides a comparative analysis of this compound and sulforaphane as Nrf2 activators, based on available experimental data.

Quantitative Comparison of Nrf2 Activation

Direct comparative studies between this compound and sulforaphane are not yet available in the scientific literature. However, by collating data from independent studies, we can construct a comparative overview of their potency in activating the Nrf2 pathway. Sulforaphane has been extensively studied, with well-defined metrics for its activity. Data for this compound is emerging and currently provides a qualitative and semi-quantitative understanding of its efficacy.

FeatureThis compoundSulforaphane
Mechanism of Action Activates the Nrf2/HO-1 signaling pathway.[1][2]Induces Nrf2 by modifying cysteine residues on its negative regulator, Keap1.
Cell Types Studied Mouse microglial BV2 cells, mouse hippocampal HT22 cells.[1][2]Various, including human bronchial epithelial BEAS-2B cells, murine hepatoma cells, primary microglia, and human granulosa cells.
Nrf2 Target Gene Induction Significantly promotes the activation of Nrf2 and enhances the expression of Heme Oxygenase-1 (HO-1) in a concentration-dependent manner in BV2 and HT22 cells.[1][2]Potently induces a battery of Nrf2 target genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1), HO-1, and glutamate-cysteine ligase (GCL).
Quantitative Potency At 40 µM, significantly promoted the activation of Nrf2 after 1.5 hours of treatment in BV2 and HT22 cells.[2]The concentration required to double NQO1 activity (CD value) is approximately 0.2 µM in murine hepatoma cells.
Observed Effects Protects mouse hippocampal HT22 cells from glutamate-induced cell death and reduces the buildup of reactive oxygen species (ROS).[1] In BV2 and HT22 cells, it exerts antioxidant effects via the Nrf2/HO-1 signaling pathway.[1][2]Demonstrates a wide range of cytoprotective effects against oxidative stress and inflammation in numerous in vitro and in vivo models.

Note: The provided data for this compound and sulforaphane are derived from separate studies. A direct head-to-head comparison in the same experimental system is required for a definitive assessment of relative potency.

Signaling Pathways and Experimental Workflow

To understand how these compounds activate the Nrf2 pathway and how their efficacy is measured, the following diagrams illustrate the key signaling cascade and a typical experimental workflow.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 binds Keap1->Cul3 associates Cul3->Nrf2 Ubiquitination Activator Nrf2 Activator (e.g., this compound, Sulforaphane) Activator->Keap1 inhibition Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Maf->ARE binds TargetGenes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->TargetGenes Transcription

Caption: The Keap1-Nrf2 Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., BV2, HT22, HepG2) treatment Treatment with Nrf2 Activator (this compound or Sulforaphane) at various concentrations and time points start->treatment lysis Cell Lysis and Protein/RNA Extraction treatment->lysis western Western Blot Analysis (Nrf2, Keap1, HO-1, NQO1) lysis->western qpcr RT-qPCR (mRNA levels of Nrf2 target genes) lysis->qpcr reporter ARE-Luciferase Reporter Assay (Nrf2 transcriptional activity) lysis->reporter ros ROS Measurement (e.g., DCFDA assay) lysis->ros data Data Analysis and Comparison of Potency western->data qpcr->data reporter->data ros->data conclusion Conclusion on Nrf2 Activation data->conclusion

Caption: Experimental Workflow for Assessing Nrf2 Activators.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the Nrf2-activating potential of compounds like this compound and sulforaphane.

Cell Culture and Treatment
  • Cell Lines: Mouse microglial BV2 cells and mouse hippocampal HT22 cells are suitable for studying neuroprotective effects.[1][2] Human hepatoma HepG2 cells are commonly used for general Nrf2 activation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (this compound or sulforaphane) or vehicle control (e.g., DMSO). Treatment duration can vary from a few hours to 24 hours or more, depending on the endpoint being measured.

Western Blot Analysis for Protein Expression
  • Objective: To quantify the protein levels of Nrf2, HO-1, and other target proteins.

  • Protocol:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, Keap1, or a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
  • Objective: To measure the mRNA levels of Nrf2 target genes.

  • Protocol:

    • Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • RT-qPCR is performed using a qPCR system with SYBR Green or TaqMan probes and primers specific for the target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The relative gene expression is calculated using the 2-ΔΔCt method.

Antioxidant Response Element (ARE) Luciferase Reporter Assay
  • Objective: To directly measure the transcriptional activity of Nrf2.

  • Protocol:

    • Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After transfection, cells are treated with the test compounds.

    • Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

The available evidence indicates that this compound is a novel and effective activator of the Nrf2 signaling pathway, demonstrating significant induction of the cytoprotective enzyme HO-1 and promoting Nrf2 activation in neuronal and microglial cells. While sulforaphane remains the benchmark for Nrf2 activators with a well-established high potency, this compound emerges as a compound of significant interest for further investigation. Future head-to-head studies are warranted to definitively determine the relative potency of these two compounds and to fully elucidate the therapeutic potential of this compound in oxidative stress-related diseases.

References

validating Dihydropashanone's mechanism against known NF-κB inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals validating the mechanism of Dihydropashanone against established Nuclear Factor-kappa B (NF-κB) inhibitors. This guide provides a comparative analysis of their mechanisms, supporting experimental data, and detailed protocols for key validation assays.

This compound, a natural compound isolated from Lindera erythrocarpa, has emerged as a promising anti-inflammatory and neuroprotective agent.[1] Its therapeutic potential is largely attributed to its ability to suppress the activation of NF-κB, a pivotal transcription factor that orchestrates inflammatory responses. This guide provides a detailed comparison of this compound's NF-κB inhibitory mechanism with that of well-characterized NF-κB inhibitors, offering a framework for its validation and further development.

Comparative Analysis of NF-κB Inhibitors

The efficacy of this compound in mitigating inflammation is evidenced by its ability to significantly inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a concentration of 40 µM this compound has been shown to exert the maximum anti-inflammatory effect, substantially reducing the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[1] These molecules are well-known downstream targets of the NF-κB signaling pathway.

To contextualize the inhibitory potential of this compound, this guide compares it with three established NF-κB inhibitors, each with a distinct mechanism of action: Parthenolide, BAY 11-7082, and Bortezomib.

InhibitorMechanism of ActionTarget ProteinQuantitative Data (IC50 or Effective Concentration)
This compound Suppresses NF-κB activation, leading to reduced production of inflammatory mediators.[1]Upstream signaling components leading to NF-κB activation (precise target not fully elucidated)40 µM shows maximum inhibition of NO, TNF-α, IL-6, and PGE2 production in LPS-stimulated BV2 cells.[1]
Parthenolide Directly binds to and inhibits IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[2][3]IκB kinase β (IKKβ)Varies depending on the cell type and assay (typically in the low micromolar range).
BAY 11-7082 Irreversibly inhibits TNF-α-induced phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.[1][4]IκB kinase (IKK) (indirectly)IC50 of 10 µM for inhibition of TNFα-induced IκBα phosphorylation in tumor cells.[1][4]
Bortezomib A proteasome inhibitor that prevents the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[5][6]26S ProteasomeVaries; can have complex, context-dependent effects on NF-κB activity.[7][8]

Signaling Pathways and Points of Inhibition

The NF-κB signaling cascade is a tightly regulated process that can be targeted at multiple points. The following diagram illustrates the canonical NF-κB pathway and the respective points of inhibition for this compound and the selected known inhibitors.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 IkB_p p-IκBα NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Proteasome Proteasome IkB_ub ub-IκBα IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation DNA DNA NFkB_p50_p65_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Parthenolide Parthenolide Parthenolide->IKK_Complex Inhibits BAY_11_7082 BAY_11_7082 BAY_11_7082->IkB Inhibits Phosphorylation Bortezomib Bortezomib Bortezomib->Proteasome Inhibits This compound This compound This compound->IKK_Complex Inhibits (presumed) Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7, BV2) Start->Cell_Culture Stimulation Stimulation with LPS or TNF-α Cell_Culture->Stimulation Treatment Treatment with this compound and Known Inhibitors Stimulation->Treatment Assays Perform Key Assays Treatment->Assays NO_Assay Nitric Oxide Assay (Griess Reagent) Assays->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Assays->Cytokine_ELISA Reporter_Assay NF-κB Reporter Assay (Luciferase) Assays->Reporter_Assay Western_Blot Western Blot (p-IκBα, IκBα, p-p65) Assays->Western_Blot Data_Analysis Data Analysis and Comparison NO_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism Data_Analysis->Conclusion

References

Dihydropashanone vs. Pashanone: A Head-to-Head Bioactivity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-inflammatory and antioxidant properties of Dihydropashanone, with a qualitative overview of the current knowledge on Pashanone.

This guide provides a comprehensive comparison of the bioactivities of this compound and Pashanone for researchers, scientists, and drug development professionals. While extensive experimental data is available for this compound, quantitative information on Pashanone's bioactivity is limited in current scientific literature. This document summarizes the existing data for both compounds to facilitate a comparative understanding.

At a Glance: this compound vs. Pashanone

FeatureThis compoundPashanone
Chemical Class DihydrochalconeChalcone
Primary Source Lindera erythrocarpaLindera erythrocarpa, Onychium siliculosum, Persicaria ferruginea
Key Bioactivities Anti-inflammatory, Antioxidant, NeuroprotectiveAntifungal (reported)
Mechanism of Action Inhibition of NF-κB pathway, Activation of Nrf2/HO-1 pathwayNot well-defined
Quantitative Data Available (see tables below)Limited to no quantitative data available

Quantitative Bioactivity Data: this compound

The following tables present a summary of the quantitative data on the anti-inflammatory and antioxidant activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

BioassayCell LineTest AgentIC50 / Effective Concentration
Nitric Oxide (NO) ProductionBV2 microgliaThis compoundSignificant inhibition at 40 µM[1]
TNF-α ProductionBV2 microgliaThis compoundSignificant inhibition at 40 µM[1]
IL-6 ProductionBV2 microgliaThis compoundSignificant inhibition at 40 µM[1]
PGE₂ ProductionBV2 microgliaThis compoundSignificant inhibition at 40 µM[1]

Table 2: Antioxidant Activity of this compound

BioassayCell LineTest AgentObserved Effect
Reactive Oxygen Species (ROS) AccumulationHT22This compoundReduction of glutamate-induced ROS[1]
Heme Oxygenase-1 (HO-1) ExpressionBV2 and HT22This compoundConcentration-dependent increase in expression[1]
Nrf2 ActivationBV2 and HT22This compoundPromotion of nuclear translocation[1]

Bioactivity of Pashanone: A Qualitative Overview

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its biological effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Action via NF-κB Pathway Inhibition

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in microglial cells.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

Antioxidant Response via Nrf2/HO-1 Pathway Activation

The neuroprotective and antioxidant effects of this compound are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1] This activation leads to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1).

cluster_nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes release from Keap1 Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's bioactivity.

Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide by measuring its stable end-product, nitrite, in cell culture supernatants.

  • Cell Seeding: BV2 microglial cells are plated in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compound for 2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS; 1 µg/mL) is added to the wells to induce inflammation and NO production, and the cells are incubated for 24 hours.

  • Supernatant Collection: After incubation, the culture supernatant is collected from each well.

  • Griess Reaction: 100 µL of the supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Seeding and Treatment: HT22 cells are seeded and treated with the test compound.

  • Induction of Oxidative Stress: Glutamate is added to induce oxidative stress.

  • Fluorescent Staining: Cells are washed and incubated with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer, and the total protein concentration is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., iNOS, COX-2, p-IκBα, Nrf2, HO-1) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

References

Dihydropashanone: A Comparative Analysis of its Efficacy in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This report provides a detailed comparison of the efficacy of Dihydropashanone with other well-established neuroprotective compounds in preclinical models of neurodegenerative diseases. This guide is intended to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's performance, supported by experimental data and detailed methodologies.

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss, neuroinflammation, and oxidative stress. This compound, a natural compound, has demonstrated significant anti-neuroinflammatory and neuroprotective effects in in vitro models. This guide compares the efficacy of this compound against two widely studied flavonoids, Quercetin and Curcumin, in two key models: lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglial cells and glutamate-induced oxidative stress in HT22 hippocampal cells. The data presented herein suggests that this compound exhibits potent neuroprotective and anti-inflammatory properties, comparable and, in some instances, superior to the established compounds.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound, Quercetin, and Curcumin in mitigating key pathological markers in neurodegenerative disease models.

Anti-Inflammatory Efficacy in LPS-Stimulated BV2 Microglial Cells

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of neuroinflammation. The ability of a compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated microglial cells is a key indicator of its anti-neuroinflammatory potential.

CompoundConcentration (µM)Nitric Oxide (NO) InhibitionTNF-α InhibitionIL-6 Inhibition
This compound 10Significant InhibitionSignificant InhibitionSignificant Inhibition
20Significant InhibitionSignificant InhibitionSignificant Inhibition
40Maximum InhibitionMaximum InhibitionMaximum Inhibition
Quercetin 12.5Significant Inhibition[1]--
25Significant Inhibition[1]--
40Abrogated LPS-induced IL-6 production[2]-Abrogated production[2]
Curcumin 10Significant Inhibition[3]Decreased expression[3]Decreased expression[4]
20Significant InhibitionDecreased expressionDecreased expression
50-Significant Inhibition[2]Significant Inhibition[2]

Note: Direct IC50 value comparisons are challenging due to variations in experimental conditions across studies. The table reflects the reported inhibitory effects at comparable concentrations.

Neuroprotective Efficacy in Glutamate-Induced HT22 Hippocampal Cells

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurodegenerative conditions. The ability of a compound to protect neuronal cells from glutamate-induced damage is a critical measure of its neuroprotective efficacy.

CompoundConcentration (µM)Cell Viability (% of Control)
This compound 10Increased
20Increased
40Significantly Increased
Quercetin 128.0 ± 8.6[5]
364.3 ± 4.3[5]
582.0 ± 3.2[5]
1099.61 ± 1.47[6]
Curcumin 5Alleviated suppression of cell viability[7]
10Significantly increased[5]
20Significantly increased[5]

Note: The baseline cell viability after glutamate treatment alone was significantly reduced in all studies. The data for Quercetin and Curcumin is sourced from multiple studies with slight variations in experimental setup.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways. In response to inflammatory stimuli like LPS, this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. Concurrently, in the face of oxidative stress induced by glutamate, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative damage.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2_Pathway cluster_stressor cluster_cytoplasm cluster_nucleus Glutamate Glutamate Keap1_Nrf2 Keap1-Nrf2 Complex Glutamate->Keap1_Nrf2 Induces ROS This compound This compound This compound->Keap1_Nrf2 Promotes Nrf2 release Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1_Nrf2->Nrf2 Releases Nrf2 ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Transcription

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_inflammation Anti-inflammatory Assay cluster_neuroprotection Neuroprotection Assay BV2_seeding Seed BV2 Microglial Cells BV2_treatment Pre-treat with Compound (this compound, Quercetin, or Curcumin) BV2_seeding->BV2_treatment LPS_stimulation Stimulate with LPS BV2_treatment->LPS_stimulation Supernatant_collection Collect Supernatant LPS_stimulation->Supernatant_collection NO_assay Griess Assay for Nitrite Supernatant_collection->NO_assay Cytokine_assay ELISA for TNF-α and IL-6 Supernatant_collection->Cytokine_assay HT22_seeding Seed HT22 Hippocampal Cells HT22_treatment Pre-treat with Compound (this compound, Quercetin, or Curcumin) HT22_seeding->HT22_treatment Glutamate_exposure Expose to Glutamate HT22_treatment->Glutamate_exposure Viability_assay MTT Assay for Cell Viability Glutamate_exposure->Viability_assay

Caption: General workflow for in vitro efficacy testing.

Detailed Experimental Protocols

Cell Culture
  • BV2 Microglial Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • HT22 Hippocampal Cells: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

Anti-Inflammatory Assay in BV2 Cells
  • Cell Seeding: BV2 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound, Quercetin, or Curcumin for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Neuroprotection Assay in HT22 Cells
  • Cell Seeding: HT22 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound, Quercetin, or Curcumin for 1 hour.

  • Glutamate Exposure: Following pre-treatment, cells are exposed to 5 mM glutamate for 24 hours to induce oxidative stress and cell death.

  • Cell Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan crystals are dissolved, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis
  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2, HO-1, NF-κB p65, IκBα), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates robust anti-inflammatory and neuroprotective properties in established in vitro models of neurodegeneration. Its efficacy in inhibiting inflammatory mediators and protecting against oxidative stress-induced cell death is comparable to, and in some aspects, potentially more potent than well-characterized flavonoids like Quercetin and Curcumin. The elucidation of its mechanism of action, involving the modulation of the NF-κB and Nrf2/HO-1 pathways, provides a strong rationale for its further development as a therapeutic candidate for neurodegenerative diseases. This guide provides a foundational dataset for researchers to objectively evaluate the potential of this compound in their ongoing and future studies.

References

Dihydropashanone: A Comparative Analysis of its Neuroprotective and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Study in BV2 Microglial and HT22 Neuronal Cell Lines

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has demonstrated potential as a therapeutic agent for neurodegenerative diseases. This guide provides a comparative analysis of its effects on two distinct murine cell lines: BV2 microglia, representing immune cells of the central nervous system, and HT22 hippocampal neurons. The data presented herein summarizes the cytotoxic profile of this compound and elucidates its mechanism of action through key signaling pathways.

Comparative Cytotoxicity of this compound

The cytotoxic effects of this compound on BV2 and HT22 cells were assessed using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. The results, summarized in the table below, indicate a dose-dependent effect on the viability of both cell lines.

Cell LineThis compound Concentration (μM)Cell Viability (% of Control)
BV2 10~100%
20~100%
40~95%
HT22 10~100%
20~100%
40~90%

Data is approximated from the graphical representation in the cited study.[1][2]

Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of distinct signaling pathways in BV2 and HT22 cells, highlighting its targeted mechanism of action.

In the inflammatory context of BV2 microglial cells, this compound demonstrates an anti-inflammatory effect by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

Furthermore, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway in both BV2 and HT22 cells.[1] This pathway is a crucial cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes like HO-1, which helps to protect cells from damage caused by reactive oxygen species (ROS).

Below are diagrams illustrating the experimental workflow for cross-validating this compound's effects and the signaling pathways it modulates.

G cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (BV2 and HT22) start->cell_culture treatment This compound Treatment (10, 20, 40 µM) cell_culture->treatment lps_induction LPS Induction (BV2 cells) for Inflammation cell_culture->lps_induction glutamate_induction Glutamate Induction (HT22 cells) for Oxidative Stress cell_culture->glutamate_induction mtt_assay MTT Assay for Cell Viability treatment->mtt_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis mtt_assay->data_analysis lps_induction->treatment glutamate_induction->treatment western_blot Western Blot Analysis (NF-κB, Nrf2, HO-1) protein_extraction->western_blot western_blot->data_analysis end_node End data_analysis->end_node

Cross-validation experimental workflow.

G cluster_pathways This compound Signaling Pathways cluster_bv2 BV2 Microglia cluster_both BV2 and HT22 Cells LPS LPS NFkB NF-κB LPS->NFkB Activates DHP_BV2 This compound DHP_BV2->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes DHP_Both This compound Nrf2 Nrf2 DHP_Both->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces Cell_Protection Cell Protection

Signaling pathways affected by this compound.

Experimental Protocols

Cell Culture

BV2 and HT22 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • After 24 hours, the cells were treated with various concentrations of this compound (10, 20, and 40 µM) for another 24 hours.

  • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

Western Blot Analysis
  • Cells were treated with this compound with or without stimulation (LPS for BV2 cells, glutamate for HT22 cells).

  • After treatment, cells were harvested and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the Bradford assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated with primary antibodies against NF-κB, Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

This comparative guide provides researchers and drug development professionals with a concise overview of this compound's effects on different cell lines, supported by experimental data and detailed protocols. The findings suggest that this compound's targeted modulation of inflammatory and oxidative stress pathways makes it a promising candidate for further investigation in the context of neurodegenerative diseases.

References

Safety Operating Guide

Navigating the Disposal of Dihydropashanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Dihydropashanone: Key Chemical Properties

This compound is a natural product, classified as a chalcone, with the chemical formula C₁₇H₁₈O₅ and a molecular weight of approximately 302.33 g/mol .[1][2] It is typically supplied as a solid or powder.[1][2] Its solubility in various organic solvents is a key factor in determining appropriate disposal methods.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₅[1]
Molecular Weight ~302.33 g/mol [2]
Physical State Solid, Powder[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]

Prudent Disposal: A Step-by-Step Protocol

In the absence of specific toxicological and environmental hazard data for this compound, it must be treated as a potentially hazardous substance. The following step-by-step procedure is based on established best practices for laboratory chemical waste disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile)
  • Safety goggles or a face shield
  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect un-contaminated this compound powder in a clearly labeled, sealed container designated for chemical waste. The label should include the chemical name ("this compound"), the approximate quantity, and the date.
  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be collected in a separate, sealed waste bag or container, also clearly labeled as "this compound Contaminated Waste."
  • Solutions: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. The label must indicate "this compound in [Solvent Name]" and the approximate concentration. Do not mix with other incompatible waste streams.[4]

3. Disposal Pathway:

  • Consult Local Regulations: The primary step in chemical disposal is to consult and adhere to your institution's and local environmental regulations for hazardous waste disposal.[5][6] Your institution's Environmental Health and Safety (EHS) office is the primary resource for this information.
  • Licensed Waste Disposal Vendor: this compound waste, both solid and in solution, should be disposed of through a licensed hazardous waste disposal company.[7] Your EHS office will have established procedures for the pickup and disposal of chemical waste.
  • Do Not Dispose Down the Drain: Due to the unknown environmental impact, this compound and its solutions should never be disposed of down the sanitary sewer.[6]
  • Avoid Incineration by Unqualified Personnel: On-site incineration should not be attempted unless conducted by a licensed facility equipped to handle chemical waste.

4. Decontamination:

  • After handling and packaging the waste, thoroughly decontaminate the work area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
  • Dispose of the cleaning materials as contaminated waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical decision points and safety measures that must be taken.

Dihydropashanone_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid this compound or Contaminated Solids assess_waste->solid_waste Solid liquid_waste This compound Solution assess_waste->liquid_waste Liquid package_solid Step 3a: Package in a Labeled, Sealed Container for Solid Chemical Waste solid_waste->package_solid package_liquid Step 3b: Collect in a Labeled, Leak-Proof Container for Liquid Chemical Waste liquid_waste->package_liquid consult_ehs Step 4: Consult Institutional EHS Guidelines and Local Regulations package_solid->consult_ehs package_liquid->consult_ehs disposal_vendor Step 5: Arrange for Pickup by a Licensed Hazardous Waste Vendor consult_ehs->disposal_vendor decontaminate Step 6: Decontaminate Work Area and Dispose of Contaminated Cleaning Materials disposal_vendor->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and regulatory compliance when handling any chemical waste.

References

Essential Safety and Handling Protocols for Dihydropashanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Dihydropashanone, a natural product of Angelica, Apiaceae.[1] Adherence to these protocols will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is best practice to handle all chemicals with a comprehensive suite of personal protective equipment.[2] Contradictory information exists, with some sources suggesting it may cause skin, eye, and respiratory irritation. Therefore, a cautious approach is recommended.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Wear compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential irritation.[3]
Eye Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.To protect eyes from splashes or dust particles.[3]
Skin and Body Protection Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.To protect skin from accidental exposure.[3][4]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of potentially irritating particles.[3]

Experimental Protocols: Handling and Disposal

Safe Handling Protocol

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[3][4]

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[4]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[3]

  • In Case of Exposure :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2]

    • Eye Contact : Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2][3]

    • Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[2][3]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention if feeling unwell.[2]

Disposal Plan

  • Waste Collection :

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and suitable container.

  • Disposal :

    • Dispose of the chemical waste in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains or the environment.[2]

    • Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

Dihydropashanone_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chem Weigh and Handle this compound prep_workspace->handle_chem conduct_exp Conduct Experiment handle_chem->conduct_exp decontaminate Decontaminate Work Area conduct_exp->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydropashanone
Reactant of Route 2
Dihydropashanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.